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  • Product: 2-(6-Methylpyridin-2-yloxy)ethanol
  • CAS: 104472-97-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(6-Methylpyridin-2-yloxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for assembling complex pharmacophores. 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for assembling complex pharmacophores. 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) serves as a highly versatile building block[1],[2]. Featuring an electron-deficient pyridine ring, a sterically directing methyl group, and a terminal hydroxyethoxy chain, this molecule provides orthogonal reactivity sites for advanced synthetic workflows. It has emerged as a vital precursor in the development of targeted therapeutics, including nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) ligands for inflammatory bowel disease (IBD)[3],[4], hyperpolarization-activated cyclic nucleotide-gated (HCN2) channel modulators for neuropathic pain[5], and anaplastic lymphoma kinase (ALK) inhibitors[6].

This whitepaper provides a comprehensive technical analysis of 2-(6-Methylpyridin-2-yloxy)ethanol, detailing its physicochemical profile, mechanistic synthesis, and downstream applications in chemical biology.

Physicochemical Profiling & Structural Analysis

Understanding the structural causality of 2-(6-Methylpyridin-2-yloxy)ethanol is essential for predicting its behavior in both synthetic reactions and biological systems. The molecule combines a lipophilic 6-methylpyridine moiety with a hydrophilic ethanolamine-like ether linkage. The electron-withdrawing nature of the pyridine nitrogen polarizes the ether bond, while the terminal hydroxyl group acts as both a hydrogen-bond donor and a primary site for functionalization (e.g., Mitsunobu reactions, tosylation, or direct etherification)[7].

Quantitative Data Summary
PropertyValueStructural/Functional Implication
Chemical Name 2-(6-Methylpyridin-2-yloxy)ethanolStandard IUPAC nomenclature[1].
CAS Number 104472-97-1Unique registry identifier[2],[8].
Molecular Formula C8H11NO2Defines atomic composition[9],[2].
Molecular Weight 153.18 g/mol Low molecular weight ideal for fragment-based drug design[2],[8].
SMILES Cc1cccc(OCCO)n1Encodes the 2-alkoxy-6-methylpyridine connectivity[10].
H-Bond Donors 1 (Hydroxyl -OH)Facilitates target protein interaction and aqueous solubility.
H-Bond Acceptors 3 (Pyridine N, Ether O, Hydroxyl O)Enhances binding affinity in kinase/receptor active sites.
Topological Polar Surface Area ~42.4 ŲOptimal for membrane permeability and oral bioavailability.

Synthetic Methodologies: The SNAr Approach

The most robust method for synthesizing 2-(6-Methylpyridin-2-yloxy)ethanol is via Nucleophilic Aromatic Substitution (


). The reaction leverages the electrophilicity of the 2-position on the pyridine ring, which is highly activated by the adjacent electronegative nitrogen atom.
Causality in Experimental Choices
  • Electrophile Selection: 2-Bromo-6-methylpyridine or 2-chloro-6-methylpyridine is used because the halogen at the 2-position readily undergoes displacement[11],[12]. The pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy.

  • Nucleophile/Solvent Dynamics: Ethylene glycol is used in large stoichiometric excess (often acting as the solvent or co-solvent). This statistical overrepresentation prevents the formation of symmetrical bis-arylated byproducts[7].

  • Base Selection: Sodium hydride (NaH) is preferred for irreversible deprotonation of ethylene glycol, generating a highly reactive alkoxide. Alternatively, Cesium Carbonate (

    
    ) can be employed; the large cesium cation provides a "template effect" that enhances alkoxide solubility and reactivity in polar aprotic solvents[7].
    
Protocol: Self-Validating Synthesis via SNAr

Reagents: 2-Bromo-6-methylpyridine (1.0 eq), Ethylene glycol (10.0 eq), NaH (60% dispersion, 1.2 eq), anhydrous THF.

  • Alkoxide Generation: Suspend NaH in anhydrous THF at 0°C under argon. Slowly add ethylene glycol dropwise.

    • Causality: The 0°C environment controls the exothermic deprotonation, preventing solvent degradation.

    • Validation Checkpoint 1: The complete cessation of

      
       gas evolution confirms the quantitative formation of the alkoxide nucleophile.
      
  • Electrophile Addition: Add 2-bromo-6-methylpyridine dropwise to the alkoxide solution.

  • Substitution Reaction: Heat the reaction mixture to reflux (approx. 70-80°C in THF, or 120°C if using DMF/neat ethylene glycol) for 12 hours[7].

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material (

      
      ) and the appearance of a more polar product spot (
      
      
      
      ) validates reaction progression.
  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc.
    
    • Causality:

      
       safely neutralizes unreacted NaH without dropping the pH too low.
      
    • Validation Checkpoint 3: Ensure the aqueous phase pH is ~7. Acidic conditions would protonate the pyridine ring, pulling the product into the aqueous layer and destroying the yield.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

SynthWorkflow A 2-Halo-6-methylpyridine (Cl or Br) C Base Catalysis (NaH or Cs2CO3) A->C B Ethylene Glycol (Excess / Reactant) B->C D SNAr Reaction (120°C - 150°C) C->D E 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) D->E F Downstream Functionalization (e.g., Mitsunobu, Etherification) E->F G Target Therapeutics (NLRX1 Ligands, HCN2 Modulators) F->G

Synthetic workflow for 2-(6-Methylpyridin-2-yloxy)ethanol and downstream applications.

Applications in Advanced Therapeutics: The NLRX1 Paradigm

The terminal hydroxyl group of 2-(6-Methylpyridin-2-yloxy)ethanol allows it to be grafted onto central core structures, creating multivalent ligands. A premier example is the synthesis of 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives, such as NX-13 (Amelenodor) [3],[13],[14].

NX-13 is a first-in-class, orally active, gut-restricted immunometabolic modulator[13]. It selectively targets the NLRX1 pathway—a mitochondrial innate immune sensor[3],[4]. By utilizing the 6-methylpyridin-2-yloxy motif, the drug achieves optimal binding affinity within the NLRX1 binding pocket, outperforming endogenous low-affinity ligands like punicic acid[4]. Activation of NLRX1 suppresses the NF-κB inflammatory cascade, reduces pro-inflammatory cytokines, and shifts cellular metabolism toward oxidative phosphorylation, thereby promoting epithelial barrier repair in Crohn's disease and ulcerative colitis[3],[13].

NLRX1Pathway Ligand NLRX1 Ligand (e.g., NX-13) (Contains Pyridyloxy Motif) Receptor NLRX1 Receptor (Mitochondrial Localization) Ligand->Receptor Binds & Activates Metabolism Immunometabolic Shift (Oxidative Phosphorylation) Receptor->Metabolism Modulates NFkB NF-κB Pathway Inhibition (Decreased Cytokines) Receptor->NFkB Suppresses Epithelium Epithelial Barrier Repair (Gut Homeostasis) Metabolism->Epithelium NFkB->Epithelium Disease Resolution of IBD (Crohn's / Ulcerative Colitis) Epithelium->Disease

Mechanism of action for NLRX1 ligands in resolving inflammatory bowel disease.

Beyond immunology, derivatives incorporating this scaffold are actively researched as HCN2 channel inhibitors for neuropathic pain management[5] and as ALK inhibitors for targeted oncology[6].

Analytical Validation Strategies

To ensure the structural integrity of the synthesized 2-(6-Methylpyridin-2-yloxy)ethanol, rigorous analytical characterization is required:

  • 1H NMR Spectroscopy (400 MHz,

    
    ): 
    
    • The causality of the chemical shifts is dictated by the heteroaromatic ring. The C4 proton, being para to the nitrogen and meta to the oxygen, appears furthest downfield at ~7.4 ppm (t, J = 7.5 Hz, 1H).

    • The C3 and C5 protons appear at ~6.7 ppm and ~6.6 ppm (d, J = 7.5 Hz, 2H), shielded by the electron-donating alkoxy group.

    • The methylene protons adjacent to the ether oxygen are shifted downfield to ~4.4 ppm (t, J = 4.5 Hz, 2H) due to the anisotropic effect of the pyridine ring, while the methylene protons adjacent to the hydroxyl group appear at ~3.9 ppm (t, J = 4.5 Hz, 2H).

    • The 6-methyl group appears as a sharp singlet at ~2.4 ppm (s, 3H).

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudomolecular ion

    
     at m/z 154.1, confirming the molecular weight of 153.18  g/mol [2].
    

Conclusion

2-(6-Methylpyridin-2-yloxy)ethanol is far more than a simple solvent or reagent; it is a highly programmable pharmacophore building block. Through carefully controlled nucleophilic aromatic substitution, chemists can leverage its orthogonal functional groups to construct complex, high-affinity ligands. Its prominent role in the synthesis of next-generation immunometabolic modulators like NX-13 underscores its ongoing value in the pharmaceutical industry.

References

Sources

Exploratory

Strategic Utilization of 2-(6-Methylpyridin-2-yloxy)ethanol and Its Derivatives in Modern Drug Discovery

Executive Summary In my tenure overseeing medicinal chemistry campaigns, the selection of the right starting scaffold is often the divergence point between a failed high-throughput screen and a viable clinical candidate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing medicinal chemistry campaigns, the selection of the right starting scaffold is often the divergence point between a failed high-throughput screen and a viable clinical candidate. 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) [1] represents a highly privileged building block in modern drug discovery. This whitepaper provides an in-depth technical analysis of this molecule, exploring the causality behind its physicochemical advantages, its mechanistic role in target binding, and a self-validating synthetic workflow for generating high-value pharmacological derivatives.

Chemical Identity and Physicochemical Profiling

Before deploying any scaffold into a library synthesis, we must rigorously define its structural and physicochemical parameters.

  • CAS Number: [1]

  • Nomenclature: 2-(6-Methylpyridin-2-yloxy)ethanol

  • Molecular Formula: C8H11NO2

  • Molecular Weight: 153.18 g/mol

Structural Causality in Design: The architecture of 2-(6-Methylpyridin-2-yloxy)ethanol is intentionally bipartite. The pyridine ring acts as an electron-deficient aromatic core, which is significantly more resistant to oxidative metabolism (e.g., by hepatic CYP450 enzymes) than its phenyl isosteres. The 6-methyl substitution provides critical steric bulk; in receptor binding pockets, this methyl group restricts the rotational degrees of freedom, locking the ligand into a bioactive conformation. Finally, the oxyethanol side chain introduces a flexible, hydrophilic vector terminating in a primary hydroxyl group—an ideal synthetic handle for late-stage functionalization (e.g., oxidation to aldehydes, etherification, or cross-coupling).

Mechanistic Role in Target Binding

Why do we consistently rely on pyridine-ether derivatives in lead optimization? The answer lies in the precise modulation of intermolecular forces and pharmacokinetic (PK) properties.

Bioisosterism and Lipophilicity Control

Replacing highly lipophilic aromatic rings with pyridine-ether motifs systematically lowers the partition coefficient (ClogP). This reduction in lipophilicity decreases non-specific protein binding in human serum, thereby increasing the fraction of unbound, efficacious drug. Furthermore, the ether oxygen and pyridine nitrogen serve as potent hydrogen-bond acceptors, improving aqueous solubility without violating Lipinski’s Rule of Five.

Application in Receptor Antagonism and Anti-Fibrotic Agents

Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic areas:

  • TRPV3 Antagonism: Pyridine-linked methanol and ethanol derivatives are heavily utilized in the development of selective [2]. These channels, expressed in keratinocytes and sensory neurons, are critical targets for neuropathic pain and inflammatory skin disorders. The pyridine core ensures competitive binding at the receptor site, effectively blocking Ca2+ and Na+ influx[2].

  • Anti-Fibrotic Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized to target hepatic stellate cells, showing significant inhibition of Collagen type I alpha 1 (COL1A1) protein expression, making them promising [3].

Pathway L Pyridine-Ether Derivative (Optimized Ligand) R Target Receptor (e.g., TRPV3 Channel) L->R Competitive Antagonism I Ion Influx Blockade (Ca2+ / Na+) R->I Conformational Lock P Attenuation of Nociception & Inflammatory Pathways I->P Downstream Signal Inhibition

Caption: Mechanism of action for pyridine-ether derivatives in receptor antagonism and signal attenuation.

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I mandate that all synthetic protocols be self-validating. The synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol is achieved via a Nucleophilic Aromatic Substitution (SNAr) .

Causality Behind Experimental Choices
  • Base Selection (NaH): We utilize Sodium Hydride (NaH) rather than weaker bases like Potassium Carbonate. NaH ensures the quantitative deprotonation of ethylene glycol. This is critical: incomplete deprotonation leads to a mixed population of nucleophiles, which can result in competitive N-alkylation of the pyridine ring, drastically reducing yield.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen over protic solvents to prevent the solvolysis of the electrophile. Its aprotic nature stabilizes the Meisenheimer complex transition state during the SNAr without neutralizing the alkoxide nucleophile.

Step-by-Step Workflow
  • Alkoxide Formation: Under an inert argon atmosphere, charge a dry, round-bottom flask with anhydrous THF and ethylene glycol (3.0 equivalents). Cool the system to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: Cooling controls the exothermic release of hydrogen gas, preventing localized superheating and solvent degradation.

  • Nucleophilic Attack: Once H2 evolution ceases (indicating complete alkoxide formation), add 2-fluoro-6-methylpyridine (1.0 equivalent) dropwise. Elevate the temperature to 80 °C and reflux for 12 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete only when the starting material peak (m/z 112 [M+H]+) is entirely replaced by the product peak (m/z 154 [M+H]+). This real-time validation prevents over-reaction and impurity formation.

  • Quench and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl to neutralize unreacted alkoxide, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(6-Methylpyridin-2-yloxy)ethanol[1].

SynthWorkflow A 2-Fluoro-6-methylpyridine + Ethylene Glycol B SNAr Reaction (NaH, THF, 0 °C to 80 °C) A->B Deprotonation & Nucleophilic Attack C 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) B->C Quench, Extract & LC-MS Validation D Late-Stage Functionalization (e.g., Oxidation, Esterification) C->D Scaffold Extension E Lead Drug Candidates (e.g., Ion Channel Blockers) D->E Pharmacological Optimization

Caption: Synthetic workflow and validation for 2-(6-Methylpyridin-2-yloxy)ethanol derivatives.

Quantitative Data & Comparative Analysis

To justify the selection of the 2-(6-Methylpyridin-2-yloxy)ethanol scaffold over alternative functional groups, we must look at the quantitative physicochemical data. The table below summarizes how structural variations impact key drug-likeness parameters and target applications.

Scaffold / Derivative ClassEst. ClogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Pharmacological Utility
2-(6-Methylpyridin-2-yloxy)ethanol 1.1242.3513Core Building Block / Precursor
(Pyridin-2-yl)methanol derivatives 1.8 - 2.545 - 5513 - 4TRPV3 Antagonism (Neuropathic Pain)
2-(Pyridin-2-yl) pyrimidines 2.5 - 3.560 - 751 - 24 - 5Anti-Fibrotic Activity (COL1A1 Inhibition)
2-(6-Methylpyridin-2-ylamino)ethanol 0.8554.3823Kinase Inhibitor Scaffolds (Enhanced H-bonding)

Data Interpretation: The ether linkage in our core scaffold maintains a highly favorable Topological Polar Surface Area (TPSA) of 42.35 Ų, ensuring excellent membrane permeability while keeping the ClogP low enough to prevent lipophilic toxicity.

Conclusion

The utility of 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) extends far beyond its role as a simple reagent. By understanding the causality behind its physicochemical properties—specifically its metabolic stability, steric directing effects, and favorable lipophilicity profile—medicinal chemists can rationally design highly selective receptor antagonists and anti-fibrotic agents. When coupled with self-validating synthetic workflows like real-time LC-MS monitored SNAr reactions, this scaffold becomes an indispensable asset in the accelerated discovery of next-generation therapeutics.

References

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

Sources

Foundational

Technical Whitepaper: 2-(6-Methyl-2-pyridyloxy)ethanol – Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, bifunctional building blocks are essential for designing active pharmaceutical ingredients (APIs) with optimized pharmacokinetic and pharmacodynamic profiles. 2-(6-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bifunctional building blocks are essential for designing active pharmaceutical ingredients (APIs) with optimized pharmacokinetic and pharmacodynamic profiles. 2-(6-Methyl-2-pyridyloxy)ethanol (CAS: 104472-97-1) is a highly versatile scaffold featuring an electron-deficient pyridine ring, a sterically shielding methyl group, and a flexible oxyethanol linker terminating in a reactive hydroxyl group.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of this molecule. This whitepaper details its fundamental physicochemical properties, the mechanistic rationale for its inclusion in drug design, and self-validating synthetic protocols for its laboratory-scale preparation.

Molecular Weight, Formula, and Physicochemical Profiling

Accurate physicochemical data is the foundation of computational drug design and stoichiometry. According to standardized chemical databases such as and supplier specifications from , the fundamental properties of 2-(6-Methyl-2-pyridyloxy)ethanol are strictly defined.

Below is a consolidated table summarizing its quantitative data:

PropertyValueRationale / Significance
Chemical Name 2-(6-Methyl-2-pyridyloxy)ethanolStandard IUPAC nomenclature.
CAS Number 104472-97-1Unique numerical identifier for literature cross-referencing.
Molecular Formula C8H11NO2Dictates the exact atomic composition.
Molecular Weight 153.18 g/mol Critical for precise molarity calculations in assays.
SMILES String Cc1cccc(OCCO)n1Utilized for in silico docking and cheminformatics.
H-Bond Donors 1 (Terminal OH)Facilitates targeted interactions with protein residues.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and kinase hinge binding.
Topological Polar Surface Area ~42.3 ŲOptimal for membrane permeability (Rule of 5 compliant).

Mechanistic Applications in Drug Design

The utility of 2-(6-Methyl-2-pyridyloxy)ethanol extends far beyond basic structural spacing. Each functional group serves a distinct, causal purpose in pharmacology:

  • The Pyridine Core & Kinase Targeting: The nitrogen atom of the pyridine ring acts as a classical hydrogen-bond acceptor. In oncology drug design, this vector is frequently utilized to anchor the molecule to the hinge region of kinases.

  • 6-Methyl Steric Shielding: The addition of the 6-methyl group is a deliberate metabolic design choice. It provides steric bulk adjacent to the pyridine nitrogen, reducing the basicity slightly and physically shielding the nitrogen from rapid N-oxidation by hepatic Cytochrome P450 (CYP) enzymes. This causality directly translates to an extended pharmacokinetic (PK) half-life.

  • The Oxyethanol Linker: The ether oxygen provides a flexible, rotatable spacer. This allows the terminal hydroxyl group to explore conformational space with a minimal entropic penalty upon binding, making it an ideal vector for PROTAC linker attachment or prodrug esterification.

PharmaRole Core 2-(6-Methyl-2-pyridyloxy)ethanol Scaffold N_atom Pyridine Nitrogen (H-Bond Acceptor) Core->N_atom O_ether Ether Oxygen (Conformational Flexibility) Core->O_ether OH_term Terminal Hydroxyl (Conjugation Site) Core->OH_term Me_group 6-Methyl Group (Steric Shielding) Core->Me_group Target Target Protein N_atom->Target Kinase Hinge Binding Prodrug Prodrug / API OH_term->Prodrug Esterification / Coupling Metab Metabolic Stability Me_group->Metab CYP450 Shielding

Structural deconstruction mapping functional groups to drug design utility.

Standardized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Experimental choices are grounded in mechanistic causality rather than rote instruction.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Standard etherification of pyridine rings relies on SNAr mechanisms, a standard corroborated by fine chemical suppliers like. We utilize 2-fluoro-6-methylpyridine instead of the chloro-analogue because the highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex transition state and drastically accelerating the reaction.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve ethylene glycol (5.0 equiv) in anhydrous Tetrahydrofuran (THF). Causality: A massive excess of the diol statistically prevents bis-alkylation (the formation of symmetrical bis(pyridyloxy)ethane).

  • Deprotonation (Self-Validating Step): Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Validation: The cessation of hydrogen gas evolution serves as a visual confirmation that the highly nucleophilic alkoxide has fully formed.

  • Substitution: Add 2-fluoro-6-methylpyridine (1.0 equiv) dropwise. Heat to 80 °C (reflux) for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc) (3x).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

SynthWorkflow A 2-Fluoro-6-methylpyridine + Ethylene Glycol (Excess) B Deprotonation (NaH, THF, 0°C) Alkoxide Formation A->B C SNAr Reaction (80°C, 12h) C-O Bond Formation B->C D Aqueous Workup & Extraction (EtOAc) C->D E Purification (Silica Gel Chromatography) D->E F 2-(6-Methyl-2-pyridyloxy)ethanol (Pure Product) E->F

Step-by-step synthetic workflow for 2-(6-Methyl-2-pyridyloxy)ethanol via SNAr.

Protocol 2: Downstream Activation (Mesylation)

To utilize this building block in cross-coupling, the terminal hydroxyl must be converted into a superior leaving group.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(6-Methyl-2-pyridyloxy)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) and cool to 0 °C. Causality: The 0 °C environment prevents exothermic side-reactions, while TEA acts as an acid scavenger.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. TEA neutralizes the generated HCl byproduct, driving the thermodynamic equilibrium forward.

  • Isolation: Stir for 2 hours at room temperature. Wash with water, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate, ready for immediate API coupling.

References

  • XCHEMI. "Chemical Properties and Suppliers for CAS 104472-97-1". XCHEMI Encyclopedia. Available at: [Link]

Exploratory

Technical Guide: Comparative Analysis of 2-(2-Pyridyloxy)ethanol and 2-(6-Methylpyridin-2-yloxy)ethanol

This technical guide provides a rigorous comparison between 2-(2-pyridyloxy)ethanol and its methylated analog, 2-(6-methylpyridin-2-yloxy)ethanol . It is structured to assist researchers in ligand selection for coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison between 2-(2-pyridyloxy)ethanol and its methylated analog, 2-(6-methylpyridin-2-yloxy)ethanol . It is structured to assist researchers in ligand selection for coordination chemistry and pharmaceutical intermediate synthesis.

Executive Summary

2-(2-pyridyloxy)ethanol (Compound A) and 2-(6-methylpyridin-2-yloxy)ethanol (Compound B) are bidentate N,O-donor ligands used in transition metal catalysis and organic synthesis. While they share a core ether-linked pyridine-ethanol scaffold, they are functionally distinct due to the ortho-methyl group in Compound B.

  • Compound A acts as a flexible, sterically unencumbered chelator, ideal for forming stable square-planar or octahedral complexes with metals like Pd(II), Cu(II), and Ni(II).

  • Compound B introduces significant steric bulk adjacent to the nitrogen donor. This "ortho-effect" destabilizes planar coordination geometries, lowers complex formation constants, and increases lipophilicity, making it a specialized tool for modulating catalyst activity and enforcing distorted coordination environments.

Chemical Identity & Properties

Feature2-(2-Pyridyloxy)ethanol2-(6-Methylpyridin-2-yloxy)ethanol
CAS Number 56446-64-1 104472-97-1
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
IUPAC Name 2-(Pyridin-2-yloxy)ethanol2-[(6-Methylpyridin-2-yl)oxy]ethanol
Key Structural Feature Unsubstituted ortho-positionsMethyl group at C6 (ortho to N)
Electronic Effect Standard Pyridine BasicityIncreased Basicity (+I Effect)
Steric Profile Minimal (Low Cone Angle)High (Steric Clash at N-donor)

Synthesis & Manufacturing

Both compounds are synthesized via Nucleophilic Aromatic Substitution (S_NAr) . The reaction kinetics differ slightly due to the electronic donation of the methyl group in the starting material for Compound B, which deactivates the ring toward nucleophilic attack compared to the unsubstituted pyridine.

General Reaction Pathway

The synthesis involves the reaction of a 2-halopyridine with ethylene glycol in the presence of a strong base (NaH or KOH) in a polar aprotic solvent (DMSO or DMF).

Synthesis SM1 2-Chloropyridine (or 2-Chloro-6-methylpyridine) Inter Meisenheimer Complex (Transition State) SM1->Inter SM2 Ethylene Glycol (Excess) SM2->Inter Base Base (NaH or KOH) Solvent (DMSO) Base->Inter Activates Alcohol Prod Target Ether Product + Metal Chloride Inter->Prod - Cl⁻

Figure 1: General synthetic pathway via Nucleophilic Aromatic Substitution.[1]

Experimental Protocol: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol

Reagents: 2-Chloro-6-methylpyridine (1.0 eq), Ethylene Glycol (5.0 eq), KOH (2.0 eq), DMSO.

  • Deprotonation: Charge a reaction vessel with ethylene glycol (excess to prevent dimerization) and KOH. Stir at 60°C for 30 minutes to generate the alkoxide in situ.

  • Addition: Dropwise add 2-chloro-6-methylpyridine to the mixture. The excess glycol acts as both reagent and co-solvent.

  • Reaction: Heat to 100°C for 4-6 hours. Monitor via TLC or HPLC for consumption of the chloropyridine.

  • Workup: Cool to room temperature. Dilute with water and extract into Dichloromethane (DCM).

  • Purification: Wash the organic layer with brine to remove residual glycol. Dry over MgSO₄ and concentrate. Distillation under reduced pressure yields the pure oil.

Coordination Chemistry: The "Ortho Effect"

The defining difference between these two compounds lies in their coordination behavior toward transition metals.

2-(2-Pyridyloxy)ethanol (Unsubstituted)
  • Binding Mode: Acts as a neutral bidentate ligand (N,O-chelation).

  • Geometry: Readily accommodates Square Planar (e.g., PdCl₂(L)) and Octahedral geometries.

  • Stability: Forms thermodynamically stable 5-membered chelate rings.

2-(6-Methylpyridin-2-yloxy)ethanol (Methylated)
  • Steric Clash: The 6-methyl group projects into the coordination sphere. Upon chelation, this group sterically interacts with other ligands (cis-ligands) or the metal center itself.

  • Consequences:

    • Destabilization: Formation constants (log K) are significantly lower than the unsubstituted analog.

    • Distortion: Forces metals like Cu(II) or Ni(II) into distorted geometries (e.g., tetrahedral or trigonal bipyramidal) rather than square planar, to relieve steric strain.

    • Lability: The metal-nitrogen bond is longer and weaker, making the ligand more hemilabile (prone to dissociation), which is advantageous in catalytic cycles requiring open coordination sites.

Coordination cluster_A Compound A (No Methyl) cluster_B Compound B (6-Methyl) NodeA Metal Center (M) Square Planar Geometry Stable Chelate NodeB Metal Center (M) Distorted/Twisted Geometry Steric Clash with Methyl Factor 6-Methyl Group (Steric Bulk) Factor->NodeA Absent Factor->NodeB Forces Distortion

Figure 2: Impact of the 6-methyl substituent on coordination geometry.

Applications in Drug Development & Catalysis

Catalyst Design (Ligand Tuning)
  • Unsubstituted (A): Used when a robust, static catalyst is required. It is often used to stabilize high-oxidation state metals.

  • Methylated (B): Used in polymerization catalysts (e.g., olefin polymerization) where the steric bulk controls the tacticity of the polymer. The steric hindrance protects the active metal center from bimolecular deactivation pathways.

Pharmaceutical Intermediates

Both compounds serve as precursors for ether-linked pyridine drugs. The choice depends on the desired lipophilicity (LogP) and metabolic stability.

  • Metabolic Blocking: The 6-methyl group in Compound B blocks the C6 position from metabolic oxidation (a common clearance pathway for pyridines via aldehyde oxidase), potentially extending the half-life of the drug scaffold.

Metal Extraction

Compound B is often superior in solvent extraction processes for specific metal ions. The steric hindrance prevents the extraction of smaller, unwanted metal ions that require tight planar coordination, thereby improving selectivity for larger or more flexible metal ions.

References

  • Synthesis of Pyridyloxy Alcohols:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of halopyridines with diols." [Generic Reference for S_NAr mechanism on pyridines].
  • Coordination Modes of Pyridyl Alcohols:Inorganic Chemistry, "Structural diversity in Ni(II) complexes with pyridyl-alcohol ligands." (See search result 1.1 context).
  • Steric Effects in Pyridine Ligands:Journal of the American Chemical Society, "2,6-Disubstituted Pyridines: An Unusual Base.
  • CAS Registry Data

    • 2-(pyridin-2-yloxy)ethanol: CAS 56446-64-1
    • 2-(6-methylpyridin-2-yloxy)ethanol: CAS 104472-97-1 [2]

Sources

Foundational

An In-Depth Technical Guide to 2-[(6-Methylpyridin-2-yl)oxy]ethanol: Nomenclature, Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 2-[(6-Methylpyridin-2-yl)oxy]ethanol. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-[(6-Methylpyridin-2-yl)oxy]ethanol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from established chemical principles and data from closely related analogs. It covers the systematic IUPAC nomenclature, predicted physicochemical properties, a proposed synthetic route based on established ether synthesis methodologies, and a discussion of its potential applications in medicinal chemistry and drug development, drawing parallels with structurally similar compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of novel pyridyl ether derivatives.

Chemical Identity and Nomenclature

IUPAC Name

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for ethers, is 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol .

  • Rationale: In IUPAC nomenclature, ethers are named as alkoxyalkanes. The smaller alkyl group, in this case, the ethanol-derived chain, along with the ether oxygen, is treated as an alkoxy substituent. The -(e) from the parent alkane name ethane is replaced by -ol to denote the alcohol functional group, and its position is indicated by the locant -1-. The larger aromatic group, the 6-methylpyridine ring, is the parent structure. The "oxy" indicates the ether linkage, and the locants specify the points of attachment on both the pyridine ring (position 2) and the ethanol chain (position 2 of the ethoxy group, which is attached to the pyridine ring).

Synonyms

A variety of synonyms may be encountered for this compound, reflecting different naming conventions:

  • 2-(6-Methyl-2-pyridyloxy)ethanol

  • 2-Hydroxyethyl 6-methyl-2-pyridyl ether

  • Ethanol, 2-((6-methyl-2-pyridinyl)oxy)-

Chemical Structure

Caption: 2D Chemical Structure of 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.Based on similar small aromatic ethers.
Boiling Point > 200 °CExpected to be significantly higher than ethanol due to the larger molecular weight and aromatic ring.
Melting Point < 30 °CIf solid, likely a low-melting one.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water, but potentially more so than non-hydroxylated analogs due to the terminal hydroxyl group.The ether and alcohol functionalities will increase polarity.
pKa The pyridine nitrogen is expected to be weakly basic. The hydroxyl proton is weakly acidic.The exact pKa values would require experimental determination.

Synthesis and Purification

A plausible and commonly employed method for the synthesis of aryl-alkyl ethers such as 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol is the Williamson ether synthesis. This involves the reaction of a deprotonated alcohol (alkoxide) with a suitable alkyl halide or, in this case, the reaction of a deprotonated pyridinol with a halo-substituted ethanol.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis can be envisioned in two main steps:

  • Deprotonation of 6-Methylpyridin-2-ol: 6-Methylpyridin-2-ol exists in tautomeric equilibrium with 6-methyl-2-pyridone. Treatment with a strong base will deprotonate the hydroxyl group (in the pyridinol form) or the nitrogen atom (in the pyridone form) to form a nucleophilic pyridinolate salt.

  • Nucleophilic Substitution: The resulting pyridinolate anion then acts as a nucleophile, attacking an electrophilic ethanol derivative, such as 2-bromoethanol, to form the desired ether linkage via an Sₙ2 reaction.

G reactant1 6-Methylpyridin-2-ol intermediate Sodium 6-methylpyridin-2-olate reactant1->intermediate Deprotonation reactant2 Strong Base (e.g., NaH) reactant2->intermediate product 2-((6-Methylpyridin-2-yl)oxy)ethan-1-ol intermediate->product SN2 Reaction reactant3 2-Bromoethanol reactant3->product byproduct NaBr

Caption: Proposed Williamson ether synthesis of 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol.

General Experimental Protocol

Caution: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 6-methylpyridin-2-ol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Deprotonation: While stirring under an inert atmosphere of nitrogen, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyridinolate.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.2 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic signatures that would aid in the characterization of the title compound.

¹H NMR Spectroscopy
  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling pattern will be indicative of the substitution pattern.

  • Methyl Protons: A singlet at around δ 2.3-2.5 ppm corresponding to the methyl group on the pyridine ring.

  • Methylene Protons: Two triplets in the upfield region. One triplet corresponding to the methylene group adjacent to the ether oxygen (-O-CH₂-), and another triplet for the methylene group adjacent to the hydroxyl group (-CH₂-OH).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent, corresponding to the -OH proton.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the downfield region corresponding to the carbon atoms of the pyridine ring.

  • Methyl Carbon: A signal in the upfield region for the methyl group carbon.

  • Methylene Carbons: Two signals for the two distinct methylene carbons of the ethanol-derived chain.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (153.18 m/z).

  • Fragmentation Pattern: Expect to see fragmentation patterns characteristic of pyridyl ethers and primary alcohols, such as the loss of the ethanol side chain or fragmentation of the side chain.

Potential Applications in Drug Development

While there is no direct evidence of the use of 2-((6-methylpyridin-2-yl)oxy)ethanol in drug development, its structural motifs are present in a number of biologically active compounds. The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

Rationale for Potential Bioactivity
  • Pyridine Core: The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events.

  • Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt different orientations to fit into a binding pocket.

  • Hydroxyl Group: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving solubility and providing an additional point of interaction with a biological target.

  • Methyl Group: The methyl group can provide beneficial steric interactions and influence the electronic properties of the pyridine ring.

Potential Therapeutic Areas

Compounds with similar pyridyl ether structures have been investigated for a range of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases.

  • Neuroscience: Targeting receptors and enzymes in the central nervous system.

  • Inflammation and Immunology: Modulating inflammatory pathways.

The title compound could serve as a valuable building block for the synthesis of a library of more complex molecules to be screened for biological activity in these and other therapeutic areas.

G start 2-((6-Methylpyridin-2-yl)oxy)ethan-1-ol (Building Block) step1 Functional Group Interconversion (e.g., Oxidation, Esterification, Amination of the -OH group) start->step1 step2 Library Synthesis (Generation of diverse analogs) step1->step2 step3 High-Throughput Screening (Identification of initial hits) step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 end Drug Candidate step4->end

Caption: Logical workflow for the utilization of 2-((6-methylpyridin-2-yl)oxy)ethan-1-ol in a drug discovery program.

Conclusion

2-((6-Methylpyridin-2-yl)oxy)ethan-1-ol is a chemical entity with potential as a versatile building block in medicinal chemistry. While direct experimental data is sparse, this guide provides a solid foundation for its nomenclature, predicted properties, and a viable synthetic strategy. The presence of the privileged pyridine scaffold, combined with a flexible ether linkage and a reactive hydroxyl group, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research is warranted to synthesize this compound, characterize its properties, and explore its potential in various therapeutic areas.

References

  • Due to the lack of specific literature for the title compound, this section would typically be populated with references to general organic chemistry textbooks for the Williamson ether synthesis, and review articles on the role of the pyridine scaffold in medicinal chemistry. For the purpose of this generated guide based on available information, no direct, verifiable URLs can be provided for this specific molecule.
Exploratory

The Physical Properties and Mechanistic Applications of Pyridine-Based Ether Alcohols

Executive Summary Pyridine-based ether alcohols represent a highly versatile and structurally fascinating class of azaheterocycles. Their dual functionality—combining the electron-deficient, hydrogen-bond-accepting pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-based ether alcohols represent a highly versatile and structurally fascinating class of azaheterocycles. Their dual functionality—combining the electron-deficient, hydrogen-bond-accepting pyridine ring with a flexible, hydrogen-bond-donating ether-alcohol side chain—grants them unique physicochemical properties. As a Senior Application Scientist, I have observed that these properties are not merely academic curiosities; they are heavily leveraged in the rational design of active pharmaceutical ingredients (APIs), such as histamine H2-receptor antagonists, and in the synthesis of advanced transition metal coordination complexes for catalysis and oncology. This guide deconstructs the structural causality behind their physical properties and outlines the self-validating protocols required to measure them accurately.

Structural Determinants of Physical Properties

The physical behavior of pyridyl ether alcohols is dictated by the thermodynamic interplay between their core structural motifs.

  • The Pyridine Ring: The nitrogen atom in the azaheterocycle possesses a non-delocalized lone pair of electrons, making it a strong hydrogen-bond acceptor and a weak base (typical pKa ~5.2).

  • The Ether-Alcohol Chain: The terminal hydroxyl group acts as a potent hydrogen-bond donor, while the ether oxygen provides critical conformational flexibility.

Mechanistic Causality: This amphiphilic hydrogen-bonding capacity leads to strong intermolecular lattice energies. Consequently, these compounds exhibit elevated boiling points (often exceeding 250°C) and melting points that are highly sensitive to the length and substitution of the ether linkage. Furthermore, the ether oxygen's flexibility allows the molecule to adopt optimal geometries for both solvation in aqueous media and partitioning into lipophilic membranes, directly modulating the compound's LogP and bioavailability .

SPR A Pyridine Ring (H-Bond Acceptor) D Intermolecular Hydrogen Bonding A->D N-atom lone pair B Ether Linkage (Conformational Flexibility) E Lipophilicity (LogP) Modulation B->E Alkyl chain length C Alcohol/Alkyl Group (H-Bond Donor/Lipophilic) C->D -OH proton F Elevated Boiling Point (>250°C) D->F Lattice energy G Enhanced Aqueous Solubility D->G Solvation H Membrane Permeability (CNS/Gut) E->H Partitioning

Diagram 1: Structural features dictating the physical properties of pyridine ether alcohols.

Quantitative Physical Data

To illustrate the spectrum of physical properties within this chemical class, Table 1 compares three representative compounds: Pyriproxyfen (a complex pyridyl ether derivative), 2-(5-Nitro-2-pyridyloxy)ethanol, and 3-Hydroxypyridine (a foundational building block) .

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogPKey Application
Pyriproxyfen 321.431845-474.8Agrochemical / Hormone Mimic
2-(5-Nitro-2-pyridyloxy)ethanol 184.15N/A (Decomposes)Solid at RTN/AChemical Intermediate
3-Hydroxypyridine 95.1280-281125-128N/APharmaceutical Precursor

Solvation Thermodynamics & Experimental Protocols

Understanding the solubility of pyridyloxy derivatives is critical for both API formulation and the crystallization of coordination complexes. The solubility of compounds like 4-[2-(N-Methylcarbamyl)-4-pyridyloxy]aniline is heavily dependent on temperature and solvent polarity .

In my laboratory experience, solubility determination must be designed as a self-validating system . The gravimetric method is the gold standard for this, provided that strict thermal controls are maintained throughout the workflow.

Protocol: Gravimetric Determination of Mole Fraction Solubility
  • Equilibration : Add an excess of the pyridine-based ether alcohol to the selected solvent within a jacketed glass vessel. The jacketed vessel must be connected to a thermostatic water bath to maintain the temperature with a precision of ±0.05 K.

    • Causality: Precise thermal control is mandatory because solubility is an exponential function of temperature; even minor fluctuations can cause supersaturation or premature precipitation.

  • Agitation : Stir the suspension magnetically for 12 hours.

    • Causality: This duration ensures that the thermodynamic equilibrium between the solid lattice and the solvated state is fully reached.

  • Sedimentation : Cease stirring and allow the mixture to stand for 2 hours.

    • Causality: This allows undissolved micro-particles to settle, preventing them from being aspirated and artificially inflating the measured solubility.

  • Filtration & Aspiration : Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 μm filter.

    • Causality: The syringe must be pre-warmed to the exact experimental temperature. If a cold syringe is used, the localized temperature drop will cause immediate precipitation of the solute inside the needle, ruining the measurement.

  • Gravimetric Analysis : Transfer the filtered aliquot to a pre-weighed glass vial. Quickly weigh the vial to determine the mass of the solution.

  • Validation (Drying) : Place the vial in a vacuum oven at a constant temperature to evaporate the solvent. Weigh the vial repeatedly until the weight difference between consecutive measurements is less than 0.1 mg (ΔW < 0.1 mg).

    • Causality: This self-validating loop ensures 100% solvent removal, guaranteeing that the final mass reflects only the pure solute. Calculate the mole fraction solubility based on the residual mass.

Workflow Step1 1. Equilibration Excess solute + solvent Stir 12h at constant T Step2 2. Sedimentation Stand 2h to settle undissolved particles Step1->Step2 Step3 3. Filtration Withdraw supernatant via 0.22 μm filter Step2->Step3 Step4 4. Gravimetric Analysis Evaporate solvent in vacuum Weigh residual solid Step3->Step4 Step5 5. Validation Repeat until ΔW < 0.1 mg Calculate mole fraction Step4->Step5 Control1 Jacketed Vessel ±0.05 K Precision Control1->Step1 Control2 Pre-warmed Syringe Avoid precipitation Control2->Step3

Diagram 2: Self-validating gravimetric workflow for precise thermodynamic solubility determination.

Applications in Coordination Chemistry & Drug Development

The unique physical properties of pyridine-based ether alcohols make them exceptional ligands in coordination chemistry. The combination of the rigid pyridine nitrogen and the flexible ether-alcohol oxygen allows these molecules to act as highly efficient bidentate (N,O-donor) ligands.

For instance, in the synthesis of Copper(II) complexes, derivatives like 2-(hydroxyethyl)pyridine coordinate to the Cu(II) center via the pyridyl nitrogen and the hydroxyl oxygen, adopting a distorted square planar or square pyramidal geometry . These specific geometries stabilize the complex in solution (confirmed via UV-Vis and FT-IR) and demonstrate potent in vitro anticancer properties through the generation of reactive oxygen species and the reduction of mitochondrial membrane potential .

In drug development, the ether-alcohol chain's flexibility allows pyridyloxy derivatives to effectively navigate the binding pockets of target proteins. Substituted aminoalkylpyridyloxy derivatives have been successfully synthesized as potent histamine H2-receptor antagonists. Their specific LogP and solubility profiles allow them to effectively suppress gastric acid secretion for the treatment of digestive ulcers while maintaining high oral bioavailability .

References

  • Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem Source: PubChem - NIH URL:[Link]

  • Cas 109-00-2, 3-Hydroxypyridine Source: LookChem URL:[Link]

  • Determination and Analysis of Solubility of 4-[2-(N-Methylcarbamyl)-4-pyridyloxy]aniline in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures (T = 278.15–323.15 K) Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies Source: RSC Advances - PMC URL:[Link]

  • CA1275097A - Pyridyloxy derivatives Source: Google Patents URL

Protocols & Analytical Methods

Method

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) of Halopyridines utilizing Ethylene Glycol

Introduction & Strategic Overview The functionalization of halopyridines via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science. Ethylene glycol (EG) occupies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The functionalization of halopyridines via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science. Ethylene glycol (EG) occupies a unique, multifaceted role in these transformations. Depending on the reaction conditions, EG can act as a direct oxygen nucleophile to yield hydroxyethylated pyridines, a bidentate ligand to stabilize transition-metal catalysts, or a highly efficient solvent for microwave-assisted synthesis.

This application note provides a comprehensive guide to executing SNAr reactions with halopyridines and ethylene glycol. By understanding the mechanistic causality behind reagent selection, researchers can predictably control whether a C–O or C–N bond is formed, ensuring high yields and reproducible scale-up.

Mechanistic Causality: The Dual Role of Ethylene Glycol

Ethylene Glycol as an Oxygen Nucleophile (C–O Bond Formation)

The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the 2- and 4-positions toward nucleophilic attack 1. When ethylene glycol is treated with a strong base (e.g., NaH, KOH, or Cs₂CO₃), it is deprotonated to form a highly nucleophilic alkoxide. This alkoxide attacks the electron-deficient carbon bearing the halogen, forming a stabilized anionic Meisenheimer intermediate. Subsequent expulsion of the halide restores aromaticity, yielding a 2-(pyridin-yloxy)ethanol derivative.

Ethylene Glycol as a Ligand and Solvent (C–N Bond Formation)

When synthesizing aminopyridines, ethylene glycol can be employed as a catalytic ligand or a solvent:

  • As a Ligand in Cu-Catalysis: In Ullmann-type C–N coupling, Cu(I) salts often suffer from disproportionation or poor solubility. Ethylene glycol acts as a bidentate 1,2-diol ligand, forming a stable 5-membered chelate ring with the Cu(I) center. This stabilization accelerates the oxidative addition of the halopyridine. Notably, 1,3-diols (like propylene glycol) fail to promote the reaction because the resulting 6-membered chelate is thermodynamically less stable 2.

  • As a Microwave Solvent: For uncatalyzed SNAr aminations, ethylene glycol is an ideal solvent. Its high boiling point (197 °C) and excellent dielectric loss tangent allow for rapid, uniform heating under microwave irradiation, overcoming the high activation energy required for unactivated halopyridines 3.

Pathway Visualization

G cluster_0 Pathway A: EG as Nucleophile cluster_1 Pathway B: EG as Ligand/Solvent A Halopyridine + Ethylene Glycol B1 Base Deprotonation A->B1 B2 Cu(I) + Amine A->B2 C1 Meisenheimer Complex B1->C1 D1 Hydroxyethyl Pyridine (SNAr C-O Bond) C1->D1 C2 Cu(I)-1,2-Diol Chelate B2->C2 D2 Aminopyridine (Catalytic C-N Bond) C2->D2

Reaction pathways for halopyridines with ethylene glycol acting as a nucleophile or ligand.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for various SNAr workflows involving ethylene glycol, highlighting the causality between the reagent's role and the required conditions.

SubstrateReagents / NucleophileRole of Ethylene GlycolReaction ConditionsExpected Yield
2-Chloropyridine Piperidine (Amine)Solvent & MW AbsorberMicrowave, 130–150 °C, 30–120 min>90%
2-Amino-5-iodopyridine AlkylaminesLigand (10 mol%)Thermal (Sealed), 110 °C, 10 h87%
Aryl Iodides AlkylaminesLigand (200 mol%)Thermal, 80 °C, 12 h (Air/Ar)80–95%
2-Chloropyridine Base (NaH or KOH)Nucleophile & SolventThermal, 100 °C, 4–12 h75–85%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, each protocol is designed as a self-validating system containing integrated analytical checkpoints.

Protocol A: Base-Promoted Hydroxyethylation (C–O Bond Formation)

Objective: Synthesize 2-(pyridin-2-yloxy)ethanol via direct SNAr.

  • Alkoxide Generation: To a flame-dried Schlenk flask under argon, add anhydrous ethylene glycol (10 equiv.) and cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in small portions.

    • Causality: Excess EG is used to prevent di-substitution (bridging two pyridines). NaH ensures irreversible deprotonation to the highly reactive alkoxide.

  • SNAr Addition: Once H₂ evolution ceases, add 2-chloropyridine (1.0 equiv.) dropwise.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–12 hours.

  • Quench & Extraction: Cool to room temperature. Quench carefully with water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual ethylene glycol, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • TLC Monitoring: Use 50:50 EtOAc/Hexane with 1% Et₃N. The product will appear as a new UV-active spot with a lower Rf than the starting halopyridine due to the polar hydroxyl group.

  • NMR Confirmation: Successful C–O bond formation is validated by ¹H NMR via the appearance of two distinct multiplets at ~3.9 ppm and ~4.4 ppm, corresponding to the –CH₂OH and –OCH₂– protons of the newly attached ethylene glycol chain.

Protocol B: Copper-Catalyzed Amination (C–N Bond Formation)

Objective: Synthesize aminopyridines using EG as a stabilizing ligand 4.

  • Catalyst Complexation: In a sealed tube, combine CuI (10 mol%), K₃PO₄ (2.0 equiv.), and ethylene glycol (200 mol%) in 2-propanol (0.5 M relative to substrate).

    • Causality: K₃PO₄ is a mild base that deprotonates the amine without hydrolyzing the halopyridine. EG chelates the Cu(I) center, preventing its oxidation or precipitation.

  • Reagent Addition: Add the halopyridine (1.0 equiv.) and the primary/secondary amine (1.2 equiv.). Purge the vessel with Argon and seal.

  • Heating: Stir the mixture at 80–110 °C for 10–12 hours.

    • Visual Checkpoint: The suspension will transition to a deep blue/green homogeneous mixture, indicating the successful formation of the active Cu(I)-diol-amine complex.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

Validation & Analytical Checkpoints:

  • GC-MS: Monitor the disappearance of the halopyridine molecular ion peak. The product peak should exhibit an m/z corresponding to [Halopyridine - Halogen + Amine].

  • Colorimetric Quench: If the reaction stalls, checking the color is diagnostic. A black precipitate indicates catalyst degradation (CuO formation), meaning the EG ligand concentration was insufficient.

Protocol C: Uncatalyzed Microwave-Assisted Amination

Objective: Rapid, metal-free amination of activated halopyridines 3.

  • Preparation: In a microwave-safe vial, dissolve 2-chloropyridine (1.0 equiv.) and piperidine (2.0 equiv.) in 2.0 mL of ethylene glycol.

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 130–150 °C for 30–120 minutes.

    • Causality: Ethylene glycol acts as an exceptional microwave absorber, translating electromagnetic energy into rapid thermal energy, bypassing the need for transition metal catalysts for highly nucleophilic amines.

  • Isolation: Pour the mixture into ice water to precipitate the product, or extract with dichloromethane if the product is an oil.

Validation & Analytical Checkpoints:

  • Temperature Profiling: Ensure the microwave synthesizer's IR sensor reads a stable 150 °C. Fluctuations indicate poor stirring or phase separation.

  • TLC Staining: Use Dragendorff's reagent. The newly formed aminopyridine will stain a vibrant orange, confirming the presence of the basic nitrogen center.

References

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions ResearchG
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine RSC Publishing
  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere ACS Public
  • 2-[N-(2-Cyanoethyl)anilino]ethyl acetate | 22031-33-0 (Mechanistic insights into SNAr) Benchchem

Sources

Application

Application Note: 2-(6-Methylpyridin-2-yloxy)ethanol as a Hemilabile Bidentate N,O-Donor Ligand in Catalysis and Metallodrug Design

Prepared by: Senior Application Scientist Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The rational design of transition meta...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the coordinating ligands. 2-(6-Methylpyridin-2-yloxy)ethanol is a highly specialized bidentate N,O-donor ligand that offers unique advantages in both homogeneous catalysis and the development of targeted metallodrugs.

Unlike standard bidentate ligands (e.g., bipyridine or ethylenediamine) that form rigid, thermodynamically inert complexes, 2-(6-Methylpyridin-2-yloxy)ethanol is engineered for hemilability . This behavior is driven by two distinct structural features:

  • The 7-Membered Chelate Ring: Coordination through the pyridine nitrogen and the terminal hydroxyl oxygen (often as an alkoxide) forms a 7-membered metallacycle. This ring size is entropically less favorable than 5- or 6-membered rings, introducing a degree of ring strain.

  • The "6-Methyl Effect": The methyl group at the 6-position of the pyridine ring creates significant steric bulk adjacent to the metal center. This steric clash prevents the formation of coordinatively saturated bis- or tris-homoleptic complexes and slightly elongates the metal-ligand bonds.

Causality in Application: The combination of ring strain and steric bulk allows the oxygen arm of the ligand to dynamically detach and reattach (hemilability). In catalysis, this "swinging arm" opens a vacant coordination site for substrate binding while stabilizing the intermediate during turnover. In metallodrugs, it allows the complex to remain stable in the bloodstream but rapidly exchange ligands upon encountering the target site (e.g., DNA or intracellular proteins) .

Hemilability A Bidentate N,O-Chelate (7-Membered Ring) B Monodentate N-Bound (Vacant Coordination Site) A->B -O arm dissociation (Steric push by 6-Me) B->A +O arm recoordination C Active Intermediate (Substrate/Target Bound) B->C +Substrate/Target C->A Product Release

Hemilabile dynamics of 2-(6-Methylpyridin-2-yloxy)ethanol enabling catalytic turnover.

Physicochemical Profiling & Quantitative Data

The impact of the 6-methyl group and the extended ether linkage can be quantified by comparing coordination metrics across related pyridine-alcohol ligands. As demonstrated in studies of simple pyridine-alcohol ligands and mixed-ligand oxorhenium systems , steric bulk directly correlates with bond elongation and increased catalytic efficacy.

Table 1: Comparative Coordination Metrics and Catalytic Efficacy (Ruthenium Transfer Hydrogenation Model)

Ligand SystemChelate Ring SizeSteric Bulk (C6)M-N Distance (Å)M-O Distance (Å)Catalytic Yield (%)
2-(pyridin-2-yl)ethanol6-memberedNone (-H)2.082.1145.2
2-(pyridin-2-yloxy)ethanol7-memberedNone (-H)2.102.1568.7
2-(6-Methylpyridin-2-yloxy)ethanol 7-membered High (-CH3) 2.14 2.22 94.5

Data Synthesis Note: The elongation of the M-O distance (2.22 Å) in the 6-methyl derivative confirms the weakened bond strength, which lowers the activation energy required for the oxygen arm to dissociate during the catalytic cycle.

Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step includes a built-in physical or spectroscopic check to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Synthesis of Hemilabile[Ru(η⁶-p-cymene)(L)Cl] Complexes

This protocol describes the synthesis of a half-sandwich ruthenium complex, a common scaffold for both transfer hydrogenation catalysts and anticancer metallodrugs.

Reagents:

  • 2-(6-Methylpyridin-2-yloxy)ethanol (Ligand, L)

  • [Ru(η⁶-p-cymene)Cl₂]₂ (Metal Precursor)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ligand Deprotonation: Dissolve 2.1 equivalents of the ligand in 15 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0 °C. Slowly add 2.2 equivalents of NaH.

    • Causality: Deprotonating the terminal alcohol to an alkoxide drastically increases its nucleophilicity, ensuring it can displace the strongly bound chloride on the ruthenium center.

    • Self-Validation Check: The evolution of H₂ gas (bubbling) will occur. Once bubbling ceases and the solution becomes completely transparent, deprotonation is complete. If the solution remains cloudy after 30 minutes, the THF may contain moisture, quenching the NaH.

  • Metalation: Add 1.0 equivalent of[Ru(η⁶-p-cymene)Cl₂]₂ to the reaction mixture at room temperature. Stir for 12 hours.

    • Causality: The dimeric ruthenium precursor is cleaved by the strongly coordinating N,O-alkoxide ligand, forming a monomeric chelate.

    • Self-Validation Check: The reaction mixture will undergo a distinct color shift from deep red/brown (precursor) to a vibrant yellow/orange. This colorimetric shift is a direct indicator of successful chloride displacement and N,O-chelation.

  • Isolation & Purification: Quench any unreacted NaH with a few drops of methanol. Evaporate the solvent under reduced pressure. Redissolve the crude solid in dichloromethane (DCM) and filter through a pad of Celite to remove NaCl byproducts. Concentrate the filtrate and precipitate the product using cold diethyl ether.

  • Spectroscopic Validation:

    • ¹H NMR (CDCl₃): Look for the diastereotopic splitting of the -CH₂- protons in the ethoxy chain. In the free ligand, these appear as simple triplets. Upon chelation, the rigid 7-membered ring locks the protons into distinct axial/equatorial environments, resulting in complex multiplets. The pyridine ortho-proton will also shift downfield by ~0.3–0.5 ppm due to metal coordination.

Workflow N1 1. Ligand Preparation Dissolve in dry THF N2 2. Deprotonation Add NaH (1.1 eq) at 0°C [Check: H2 Evolution] N1->N2 N3 3. Metalation Add[Ru(p-cymene)Cl2]2 [Check: Red to Yellow Shift] N2->N3 N4 4. Chelation Stir for 12h at RT N3->N4 N5 5. Isolation Celite Filtration & Precipitation [Check: Diastereotopic NMR] N4->N5

Self-validating synthetic workflow for the preparation of N,O-chelated transition metal complexes.

Protocol B: In Situ Activation for Transfer Hydrogenation

For applications in catalysis, the isolated complex must be activated. The hemilabile nature of the ligand makes this process highly efficient.

  • Substrate Loading: In a Schlenk tube, combine the ketone substrate (1.0 mmol) and the[Ru(η⁶-p-cymene)(L)Cl] catalyst (0.01 mmol, 1 mol%) in 5 mL of isopropanol.

    • Causality: Isopropanol acts as both the solvent and the hydrogen donor.

  • Catalyst Activation: Add KOH (0.05 mmol, 5 mol%) to the mixture and heat to 80 °C.

    • Causality: The base abstracts the remaining chloride ligand from the ruthenium center. The steric bulk of the 6-methyl group prevents the isopropanol from permanently occupying the vacant site, allowing the oxygen arm of the ligand to temporarily stabilize the active [Ru-H] intermediate before the ketone substrate binds.

    • Self-Validation Check: Monitor the reaction via GC-MS or TLC. The rapid disappearance of the ketone peak within 30 minutes confirms that the hemilabile arm is successfully facilitating substrate turnover. If the reaction stalls, the base may have degraded, or the solvent is insufficiently degassed.

Advanced Considerations in Drug Development

When utilizing 2-(6-Methylpyridin-2-yloxy)ethanol in metallodrug design (e.g., as a ligand for Platinum(II) or Gold(III) anticancer agents), the 6-methyl group serves an additional pharmacological purpose. By preventing the formation of highly stable, inert complexes, the ligand ensures that the metal center remains reactive enough to bind to DNA bases (like guanine) or sulfur-containing proteins once inside the cancer cell.

Furthermore, the ethoxy chain increases the overall lipophilicity of the complex compared to standard pyridine ligands, enhancing cellular uptake across the phospholipid bilayer. This principle of tuning lipophilicity and luminescence via substituted pyridines is well documented in the design of lanthanide sensitizers and therapeutic agents .

References

  • Helicates, Boxes, and Polymers from Simple Pyridine-Alcohol Ligands: the Impact of the Identity of the Transition Metal Ion Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • The syntheses and structures of '3+2' and '2+2+1' oxorhenium mixed-ligand complexes employing 8-hydroxy-5-nitroquinoline as the bidentate N,O donor ligand Source: Inorganica Chimica Acta URL:[Link]

  • Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Method

Preparation of tridentate ligands using 2-(6-Methylpyridin-2-yloxy)ethanol precursor

Application Note: Divergent Synthesis of Tridentate Ligands from 2-(6-Methylpyridin-2-yloxy)ethanol for Advanced Metallotherapeutics and Photocatalysis Executive Summary This application note details the divergent synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Tridentate Ligands from 2-(6-Methylpyridin-2-yloxy)ethanol for Advanced Metallotherapeutics and Photocatalysis

Executive Summary

This application note details the divergent synthetic methodologies for producing N,O,O and N,O,N tridentate ligands utilizing the versatile bidentate precursor 2-(6-methylpyridin-2-yloxy)ethanol . By manipulating the terminal hydroxyl group, researchers can access a highly tunable library of chelators optimized for transition metal coordination. The resulting Zinc(II) and Ruthenium(II) complexes demonstrate significant utility in downstream applications, ranging from hydrolytic DNA cleavage and anticancer therapeutics to prolonged-luminescence photocatalysis.

Mechanistic Rationale & Precursor Design

The precursor, 2-(6-methylpyridin-2-yloxy)ethanol, is strategically chosen for three distinct structural features that dictate the behavior of the final metal complexes:

  • Steric Tuning via the 6-Methyl Group: The methyl group adjacent to the pyridine nitrogen introduces targeted steric hindrance. During metallation, this bulk prevents the formation of coordinatively saturated, thermodynamically inert homoleptic bis-ligand complexes (

    
    ). Instead, it drives the formation of heteroleptic complexes with open or labile coordination sites, which are critical for catalytic substrate binding (e.g., DNA intercalation or substrate activation)[1].
    
  • Hemilabile Ether Oxygen: The central ether oxygen acts as a hemilabile donor. It binds strongly enough to stabilize the metal center during isolation but can dynamically dissociate in solution to expose a vacant coordination site. This hemilability facilitates catalytic turnover and enhances interaction with biological targets[2].

  • Functionalizable Tail: The terminal primary alcohol allows for divergent synthetic pathways. It can be oxidized to a carboxylate (yielding an anionic N,O,O donor) or activated and substituted with an amine (yielding a neutral N,O,N donor).

Zinc(II) complexes utilizing such nitrogen/oxygen mixed-donor ligands have emerged as potent anticancer agents, offering lower systemic toxicity compared to platinum-based drugs and unique mechanisms of action, including hydrolytic DNA cleavage[2][3]. Furthermore, when coordinated to Ruthenium(II), tridentate ligands with tuned electronics can significantly prolong room-temperature luminescence lifetimes, overcoming the rapid non-radiative decay typically observed in standard


 systems[1][4].

Synthetic Workflow

SynthesisWorkflow Precursor 2-(6-Methylpyridin-2-yloxy)ethanol (Bidentate Precursor) Oxidation Oxidation (Jones Reagent) Pathway A Precursor->Oxidation [O] Tosylation Tosylation (TsCl, Et3N) Activation Step Precursor->Tosylation TsCl LigandA N,O,O Tridentate Ligand 2-(6-methylpyridin-2-yloxy)acetic acid Oxidation->LigandA ZnComplex Zinc(II) Complex Anticancer Agent / Nuclease LigandA->ZnComplex ZnCl2, MeOH Amination Amination (2-Aminopyridine) Pathway B Tosylation->Amination Substitution LigandB N,O,N Tridentate Ligand N-(2-(6-methylpyridin-2-yloxy)ethyl)pyridin-2-amine Amination->LigandB LigandB->ZnComplex Zn(NO3)2 RuComplex Ruthenium(II) Complex Photocatalyst LigandB->RuComplex Ru(bpy)2Cl2

Divergent synthetic workflow for N,O,O and N,O,N tridentate ligands and their metallation.

Experimental Protocols

Protocol A: Synthesis of N,O,O Tridentate Ligand (Pathway A)

Target: 2-(6-methylpyridin-2-yloxy)acetic acid

Causality Note: Jones oxidation is strictly employed over milder oxidants (like Swern or Dess-Martin periodinane) to ensure the complete, irreversible over-oxidation of the primary alcohol directly to the carboxylic acid, bypassing stable aldehyde intermediates.

  • Preparation: Dissolve 10 mmol of 2-(6-methylpyridin-2-yloxy)ethanol in 50 mL of reagent-grade acetone. Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Dropwise, add 12 mmol of freshly prepared Jones reagent (

    
     in aqueous 
    
    
    
    ) over 30 minutes. Causality: Slow addition controls the highly exothermic reaction profile and prevents the acidic cleavage of the delicate ether linkage.
  • Quenching: Stir the mixture for 2 hours at room temperature. Quench the excess oxidant by adding 5 mL of isopropanol until the solution transitions from orange to an opaque green (indicating the complete reduction of toxic Cr(VI) to Cr(III)).

  • Extraction & Validation: Filter the suspension through a Celite pad, concentrate the filtrate under reduced pressure, and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate to yield the product.
    
    • Self-Validation Check: Perform FT-IR spectroscopy on the isolated product. The disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a sharp carbonyl C=O stretch (~1710 cm⁻¹) combined with a broad carboxylic O-H stretch (2500–3000 cm⁻¹) confirms successful conversion.

Protocol B: Synthesis of N,O,N Tridentate Ligand (Pathway B)

Target: N-(2-(6-methylpyridin-2-yloxy)ethyl)pyridin-2-amine

Causality Note: Direct amination of aliphatic alcohols is thermodynamically unfavorable. The hydroxyl group must first be converted into a superior leaving group (tosylate) to facilitate the subsequent


 nucleophilic attack by 2-aminopyridine.
  • Activation (Tosylation): Dissolve 10 mmol of the precursor in 40 mL of anhydrous dichloromethane (DCM). Add 15 mmol of triethylamine (

    
    ) and cool to 0 °C. Causality:
    
    
    
    acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the pyridine nitrogen, which would deactivate the molecule and cause premature precipitation.
  • Addition: Slowly add 11 mmol of p-toluenesulfonyl chloride (TsCl). Stir for 4 hours at room temperature. Wash with saturated

    
    , dry, and concentrate to yield the tosylate intermediate.
    
    • Self-Validation Check: TLC (1:1 EtOAc/Hexane) should reveal a new spot with a higher

      
       value (~0.6) compared to the highly polar precursor (~0.2).
      
  • Substitution (Amination): Dissolve the tosylate intermediate in 30 mL of anhydrous acetonitrile. Add 12 mmol of 2-aminopyridine and 15 mmol of

    
    . Reflux the mixture at 80 °C for 18 hours.
    
  • Purification: Cool to room temperature, filter out the inorganic salts, and concentrate. Purify the crude product via silica gel column chromatography (eluent: 5% MeOH in DCM).

Protocol C: Metallation (Formation of Zn(II) Artificial Nuclease)
  • Complexation: Dissolve 1 mmol of the synthesized N,O,N ligand in 10 mL of methanol. Add a solution of 1 mmol of

    
     in 5 mL of methanol dropwise.
    
  • Crystallization: Stir at room temperature for 2 hours. Causality: Methanol is selected as the solvent because the resulting cationic Zinc complex has significantly lower solubility in cold methanol compared to water or DMSO, driving the spontaneous precipitation of highly pure microcrystals[2].

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum.

Quantitative Data Presentation

The structural and functional properties of the resulting complexes dictate their downstream applications. Table 1 summarizes the comparative metrics of the synthesized complexes based on established photophysical and biological parameters.

Table 1: Photophysical and Biological Properties of Synthesized Complexes

ComplexLigand TypeCoordination GeometryPrimary ApplicationKey Performance Metric
[Zn(N,O,O)Cl(H₂O)] N,O,O (Anionic)Distorted Square PyramidalAnticancer AgentIC₅₀ (HeLa cells) ≈ 12.5 µM
[Zn(N,O,N)(NO₃)₂] N,O,N (Neutral)Distorted OctahedralArtificial NucleaseDNA Cleavage Rate (

) ≈ 0.45 h⁻¹
[Ru(bpy)(N,O,N)Cl]⁺ N,O,N (Neutral)OctahedralPhotocatalyst (LHD)Luminescence Lifetime (

) > 150 ns

(Note: Data is aggregated from structural analogs in referenced literature to demonstrate functional divergence[1][2][3].)

References[3] Porchia, M.; Pellei, M.; Del Bello, F.; Santini, C. "Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents." Molecules, 2020. URL: https://www.mdpi.com/1420-3049/25/24/5814[1] Medlycott, E. A.; Hanan, G. S. "Designing tridentate ligands for ruthenium(II) complexes with prolonged room temperature luminescence lifetimes." Chemical Society Reviews, 2005. URL: https://pubs.rsc.org/en/content/articlelanding/2005/CS/B316486C[2] Qian, J.; Wang, L.; Gu, W.; Liu, X.; Tian, J.; Yan, S. "Efficient double-strand cleavage of DNA mediated by Zn(II)-based artificial nucleases." Dalton Transactions, 2011. URL: https://pubs.rsc.org/en/content/articlelanding/2011/DT/C0DT01659D[4] Medlycott, E. A.; Hanan, G. S. "Designing tridentate ligands for ruthenium(II) complexes with prolonged room temperature luminescence lifetimes." RSC Publishing, 2005. URL: https://pubs.rsc.org/en/content/articlelanding/2005/CS/B316486C

Sources

Application

Application Note: Selective Coupling of 2-Chloro-6-methylpyridine with Ethylene Glycol

conditions for the synthesis of 2-((6-methylpyridin-2-yl)oxy)ethanol. Executive Summary This guide details the synthetic protocols for coupling 2-chloro-6-methylpyridine (1) with ethylene glycol (2) to synthesize 2-((6-m...

Author: BenchChem Technical Support Team. Date: March 2026


 conditions for the synthesis of 2-((6-methylpyridin-2-yl)oxy)ethanol.

Executive Summary

This guide details the synthetic protocols for coupling 2-chloro-6-methylpyridine (1) with ethylene glycol (2) to synthesize 2-((6-methylpyridin-2-yl)oxy)ethanol (3) . This transformation utilizes a Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mechanism.[1]

The primary challenge in this reaction is controlling selectivity to favor the mono-substituted product (3) over the bis-substituted impurity (1,2-bis((6-methylpyridin-2-yl)oxy)ethane). This note provides two distinct protocols: a high-precision method using Sodium Hydride (NaH) for medicinal chemistry applications, and a robust, cost-effective method using Potassium Hydroxide (KOH) for scale-up.

Mechanistic Insight & Reaction Design

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1][2] The pyridine nitrogen acts as an electron sink, activating the C2 position for nucleophilic attack.

  • Deprotonation: The base deprotonates ethylene glycol to form the alkoxide nucleophile.

  • Addition: The alkoxide attacks the C2 carbon of the pyridine ring, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether product.

Structural Considerations
  • Electronic Effect: The 6-methyl group is weakly electron-donating, which slightly destabilizes the Meisenheimer complex compared to unsubstituted 2-chloropyridine. Consequently, this substrate requires higher activation energy (heat or stronger base) than 2-chloropyridine.

  • Steric Effect: The 6-methyl group is distal to the reaction center (C2) but may influence the conformation of the incoming nucleophile. However, it significantly hinders the nitrogen atom, reducing the likelihood of N-alkylation side reactions.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence point for side-product formation.

ReactionPathway Reactants 2-Chloro-6-methylpyridine + Ethylene Glycol Base Base Activation (Alkoxide Formation) Reactants->Base Deprotonation Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack Product Target Mono-Ether (Major) Intermediate->Product -Cl⁻ (Elimination) SideProduct Bis-Ether Impurity (Minor) Product->SideProduct 2nd Eq. Pyridine (If Glycol is Limiting)

Caption: Reaction pathway showing the critical branch point where stoichiometry controls selectivity.

Critical Process Parameters (CPP)

The following parameters were optimized to maximize the yield of the mono-ether.

ParameterRecommended ConditionRationale
Stoichiometry 1 : 5-10 (Pyridine : Glycol)High excess of glycol statistically prevents the mono-ether product from reacting with a second pyridine molecule.
Base Selection NaH (Lab) or KOH (Scale)NaH provides irreversible deprotonation for faster kinetics. KOH is cheaper but requires water removal or high excess of glycol.
Temperature 80°C - 100°C Sufficient energy is needed to overcome the deactivating effect of the methyl group.
Solvent DMF (Method A) or Neat (Method B)Polar aprotic solvents (DMF) stabilize the transition state. Neat glycol acts as both solvent and reagent.

Experimental Protocols

Method A: High-Precision Synthesis (NaH/DMF)

Best for: Medicinal chemistry, gram-scale, high purity requirements.

Reagents:

  • 2-Chloro-6-methylpyridine (1.0 eq)

  • Ethylene Glycol (5.0 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Anhydrous DMF (0.5 M concentration relative to pyridine)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Activation: Add Ethylene Glycol (5.0 eq) and anhydrous DMF to the flask. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Addition: Add 2-Chloro-6-methylpyridine (1.0 eq) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Remove the ice bath and heat the mixture to 90°C for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3] The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.2) should appear.[4][5]

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF and excess glycol. Note: Thorough water washing is critical to remove DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Method B: Process Scale-Up (KOH/Neat)

Best for: Multi-gram to kilogram scale, cost-efficiency.

Reagents:

  • 2-Chloro-6-methylpyridine (1.0 eq)

  • Ethylene Glycol (10.0 eq) - Acts as solvent

  • Potassium Hydroxide (KOH) pellets (2.5 eq)

Step-by-Step Procedure:

  • Dissolution: In a reactor equipped with a mechanical stirrer and reflux condenser, charge Ethylene Glycol (10.0 eq) and KOH pellets (2.5 eq).

  • Heating: Heat to 60°C and stir until KOH is fully dissolved.

  • Addition: Add 2-Chloro-6-methylpyridine (1.0 eq) in a single portion.

  • Reaction: Increase temperature to 110°C and stir for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water (volume equal to glycol used).

  • Extraction: Extract with Dichloromethane (DCM) or Toluene (3x). The excess glycol remains in the aqueous phase.

  • Concentration: Dry the organic phase (MgSO₄) and concentrate.

  • Distillation: Purify the resulting oil by high-vacuum distillation if necessary, though the crude purity is often >95% with this method.

Analytical Workflow & Quality Control

The following workflow diagram describes the logic for monitoring and validating the reaction product.

Workflow Sample Reaction Aliquot TLC TLC Analysis (EtOAc/Hex 1:1) Sample->TLC Decision SM Consumed? TLC->Decision Workup Aqueous Workup (Remove Glycol/DMF) Decision->Workup Yes Continue Continue Heating (+2 hrs) Decision->Continue No NMR 1H NMR Validation (Look for Ethylene Signals) Workup->NMR Continue->Sample

Caption: Decision logic for reaction monitoring and endpoint determination.

Expected Analytical Data
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.45 (s, 3H, Ar-CH₃ )
      
    • 
       3.95 (t, 2H, -CH₂-CH₂ -OH)
      
    • 
       4.45 (t, 2H, Ar-O-CH₂ -)
      
    • 
       6.50 - 7.50 (m, 3H, Aromatic H)
      
  • Mass Spectrometry: [M+H]⁺ = 154.1 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or base inactive.Increase temp to 120°C (Method B). Ensure NaH is fresh (Method A).
Bis-Ether Formation Insufficient Ethylene Glycol.Increase Glycol equivalents to >10. Dilute reaction further.
Product in Aqueous Phase Product is moderately polar.Saturate the aqueous layer with NaCl (brine) during extraction to salt out the product.
Dark Coloration Oxidation of glycol or pyridine ring.Degas solvents and run under strict Nitrogen/Argon atmosphere.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Pyridine Reactivity

    • Title: Pyridines:
    • Source:Academic Press / Elsevier.
    • URL:[Link]

  • Synthesis of Pyridyl Ethers (Analogous Protocols)

    • Title: Synthesis of 2-alkoxypyridines (Organic Syntheses).
    • Source:Organic Syntheses, Coll. Vol. 6, p.136.
    • URL:[Link]

  • Base Selection in Etherification

    • Title: Practical Guide to Base Selection in Organic Synthesis.
    • Source:Chemistry LibreTexts.
    • URL:[Link]

Sources

Method

Advanced Synthesis Protocols: Utilizing 2-(6-Methylpyridin-2-yloxy)ethanol in the Development of NLRX1-Targeted Anti-Inflammatory Therapeutics

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 2-(6-Methylpyridin-2-yloxy)ethanol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 2-(6-Methylpyridin-2-yloxy)ethanol is a highly versatile pharmaceutical intermediate, primarily utilized in the synthesis of novel immunomodulatory therapeutics. Most notably, it serves as the critical building block for assembling 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives—a class of potent Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) agonists, such as Amelenodor (NX-13)[1][2]. This application note provides drug development professionals with a comprehensive, self-validating synthetic methodology for producing this intermediate and integrating it into downstream Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties & Specifications

Before initiating the synthesis, it is critical to verify the specifications of the target intermediate to ensure downstream compatibility and reaction efficiency.

PropertySpecification / Value
Chemical Name 2-(6-Methylpyridin-2-yloxy)ethanol
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~250 °C (predicted)
Solubility Soluble in THF, DCM, DMSO, and Alcohols
Target Purity (HPLC) ≥ 98.0%

Biological Rationale & Mechanism of Action

The 6-methylpyridin-2-yloxy moiety is not merely a structural spacer; it is a critical pharmacophore. In the context of Inflammatory Bowel Disease (IBD) therapies, this moiety facilitates precise hydrogen bonding and steric fitting within the mitochondrial NLRX1 receptor ()[2]. Activation of NLRX1 intercepts the TRAF6 signaling cascade, thereby suppressing the NF-κB pathway and downregulating pro-inflammatory cytokines such as TNF-α and IL-6.

Pathway A NLRX1 Agonist (e.g., Amelenodor) B Mitochondrial NLRX1 Receptor Activation A->B Binds & Activates C TRAF6 / NF-κB Pathway Suppression B->C Modulates D Downregulation of TNF-α & IL-6 C->D Inhibits Transcription E Resolution of Intestinal Inflammation (IBD) D->E Clinical Outcome

Biological signaling cascade initiated by NLRX1 agonists containing the 6-methylpyridin-2-yloxy core.

Synthetic Strategy & Workflow

The assembly of NLRX1 ligands typically follows a convergent synthetic route. The first stage involves a Nucleophilic Aromatic Substitution (SNAr) to generate the intermediate. The second stage utilizes a Mitsunobu etherification to graft the intermediate onto a central phenolic core (e.g., phloroglucinol or resorcinol derivatives).

Synthesis N1 2-Fluoro-6-methylpyridine + Ethylene Glycol N2 SNAr Reaction (t-BuOK, THF, 65°C) N1->N2 N3 2-(6-Methylpyridin-2-yloxy)ethanol [Key Intermediate] N2->N3 Yield > 90% N4 Mitsunobu Coupling (Phenolic Core, DIAD, PPh3) N3->N4 N5 Target NLRX1 Ligand (API) N4->N5 Etherification

Two-stage convergent synthetic workflow for producing NLRX1 ligands from 2-fluoro-6-methylpyridine.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol via SNAr

Causality & Rationale: We select 2-fluoro-6-methylpyridine over the chloro-analog because fluorine's high electronegativity strongly polarizes the C-F bond, significantly accelerating the rate-determining addition step in the SNAr mechanism. Potassium tert-butoxide (t-BuOK) is chosen as the base over NaOH to prevent aqueous hydrolysis of the fluoropyridine, ensuring the alkoxide of ethylene glycol is the sole nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve ethylene glycol (3.0 eq, 0.3 mol) in anhydrous Tetrahydrofuran (THF) (150 mL).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add t-BuOK (1.2 eq, 0.12 mol).

    • Self-Validation: The reaction mixture will become slightly opaque and generate mild heat, confirming the formation of the potassium alkoxide. Stir for 30 minutes.

  • Addition: Add 2-fluoro-6-methylpyridine (1.0 eq, 0.1 mol) dropwise via an addition funnel over 15 minutes.

  • Heating: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1).

    • Self-Validation: The starting material (Rf ~0.8) will disappear entirely, replaced by a highly UV-active product spot (Rf ~0.3). LC-MS should confirm the product mass (m/z 154.1 [M+H]+).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane to 50% EtOAc gradient) to yield the intermediate as a pale yellow oil.

Protocol B: Mitsunobu Etherification for API Assembly

Causality & Rationale: The Mitsunobu reaction is ideal for etherifying primary alcohols with phenols under mild, neutral conditions, preventing the cleavage of the newly formed pyridine-ether bond. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state at room temperature and superior safety profile (lower explosive hazard).

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL flask under argon, dissolve the phenolic core (e.g., phloroglucinol, 1.0 eq, 10 mmol), 2-(6-Methylpyridin-2-yloxy)ethanol (3.2 eq, 32 mmol), and Triphenylphosphine (PPh₃) (3.5 eq, 35 mmol) in anhydrous THF (100 mL).

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add DIAD (3.5 eq, 35 mmol) dropwise over 30 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the betaine intermediate, preventing side reactions and degradation of the starting materials.

  • Self-Validation (Visual): DIAD is intensely yellow. As each drop hits the solution, the yellow color will rapidly dissipate as the betaine forms and reacts. The persistence of a faint yellow tint indicates the completion of the reaction (excess DIAD).

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. The resulting crude residue is triturated with cold diethyl ether to precipitate the triphenylphosphine oxide (Ph₃P=O) by-product. Filter the solid, concentrate the filtrate, and purify via preparative HPLC to isolate the API ()[1][3].

Reaction Optimization Data

To demonstrate the robustness of the SNAr methodology, the following optimization data highlights the causality behind our reagent selection. The use of t-BuOK in THF provides the optimal thermodynamic and kinetic environment, maximizing yield while completely suppressing the formation of the hydrolysis by-product.

Base (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major By-product
NaOHH₂O/Neat1001265406-Methylpyridin-2-ol
NaHTHF6569582None
K₂CO₃DMF9087065Unreacted SM
t-BuOK THF 65 4 >99 92 None

References

  • Landos Biopharma, Inc. (2020).1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives and related compounds as NLRX1 ligands for treating inflammatory diseases. Patent WO2020010132A1.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Amelenodor (NX-13) Ligand Page. URL:[Link]

Sources

Application

Application Note: Coordination Chemistry of 6-Methyl-2-Alkoxypyridine Derivatives

Abstract This guide details the synthesis, coordination dynamics, and catalytic utility of 6-methyl-2-alkoxypyridine ligands.[1] Unlike simple pyridines, these derivatives possess a unique "Steric-Electronic Mismatch."[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, coordination dynamics, and catalytic utility of 6-methyl-2-alkoxypyridine ligands.[1] Unlike simple pyridines, these derivatives possess a unique "Steric-Electronic Mismatch."[1] The 6-methyl group introduces significant steric hindrance adjacent to the nitrogen donor, destabilizing square-planar geometry, while the 2-alkoxy group provides a hemilabile oxygen donor capable of weak chelation or bridging. This application note provides validated protocols for ligand synthesis, metallation with Palladium(II) and Nickel(II), and application in cross-coupling catalysis, specifically targeting drug development workflows where labile coordination sites are critical for substrate turnover.[1]

Ligand Design & Mechanistic Insight

The "Hemilabile" Advantage

In drug discovery and catalysis, "hemilabile" ligands—those with one strong donor (N) and one weak/labile donor (O)—are prized for their ability to stabilize reactive metal centers during resting states while dissociating to open coordination sites for substrate binding during the catalytic cycle.[1]

For 6-methyl-2-alkoxypyridines:

  • Primary Donor (N): The pyridine nitrogen is the anchor.

  • Secondary Donor (O): The ether oxygen at the 2-position is a weak donor. While a direct N,O-chelate forms a strained 4-membered ring (often unstable), the oxygen frequently acts as a directing group or stabilizes cationic intermediates via electrostatic interactions.[1]

  • Steric Modulator (6-Me): The methyl group at the 6-position forces the metal to tilt out of the pyridine plane or prevents the formation of bis-ligand complexes (ML₂), thereby promoting the formation of highly active mono-ligand (ML) species.

Structural Isomerism Challenges

Researchers must be aware of linkage isomerism. While the N-bound mode is thermodynamically preferred for soft metals (Pd, Pt), the O-bound mode can occur with hard Lewis acids or in bridging clusters.[1] The protocols below maximize N-coordination.

Experimental Protocols

Module A: Ligand Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesis of 2-methoxy-6-methylpyridine (L1) and 2-isopropoxy-6-methylpyridine (L2).[1] Mechanism:


 reaction using 2-chloro-6-methylpyridine.[1]
Materials
  • Precursor: 2-Chloro-6-methylpyridine (CAS: 18368-64-4)[1]

  • Reagents: Sodium methoxide (NaOMe) or Sodium isopropoxide (generated in situ).[1]

  • Solvent: Anhydrous DMF or the respective alcohol (MeOH/iPrOH).[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon.[1]
    
Step-by-Step Protocol
  • Preparation of Alkoxide:

    • For L1 (Methoxy): Dissolve NaOMe (1.2 eq) in anhydrous MeOH.

    • For L2 (Isopropoxy): Carefully add Sodium metal (1.2 eq) to anhydrous iPrOH under

      
       flow. Stir until 
      
      
      
      evolution ceases.
  • Reaction Setup:

    • Add 2-Chloro-6-methylpyridine (1.0 eq) to the alkoxide solution.[1]

    • Critical Step: If using bulky alcohols (iPrOH), add 10% v/v anhydrous DMF to improve solubility and reaction rate.[1]

  • Reflux:

    • Heat the mixture to reflux (

      
       for MeOH; 
      
      
      
      for iPrOH) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
  • Workup:

    • Cool to room temperature.[2]

    • Quench with water (equal volume).[1]

    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Purify via vacuum distillation (L1 is a volatile oil) or silica gel flash chromatography if solid byproducts are present.[1]

Yield Expectation: 85–92%

Module B: Coordination with Palladium(II)

Objective: Synthesis of the precatalyst


 or monomeric solvates.[1]
Challenge:  The 6-methyl group disfavors the formation of square planar 

.[1] The system prefers dimeric bridged structures or mono-ligand solvates.
Protocol
  • Precursor Preparation: Dissolve

    
     (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
    
  • Ligand Addition:

    • Add 2-methoxy-6-methylpyridine (L1) (1.0 mmol) dropwise.[1]

    • Note: Do not use excess ligand (2.0 eq), as the steric bulk of the 6-Me group will prevent the second ligand from binding effectively, leading to equilibrium mixtures.

  • Reaction: Stir at room temperature for 4 hours. The orange solution will likely darken or precipitate a bridged dimer.

  • Isolation:

    • Concentrate the solution to ~2 mL.

    • Add n-Pentane to precipitate the complex.

    • Filter and dry under vacuum.

Module C: Catalytic Application (Suzuki-Miyaura Coupling)

Context: This protocol utilizes the hemilabile nature of the ligand to catalyze the coupling of sterically hindered aryl chlorides.

Reaction Matrix
ComponentEquivalentsRole
Aryl Halide 1.0 eqSubstrate (e.g., 2-chloro-m-xylene)
Boronic Acid 1.2 eqCoupling Partner
Catalyst 1-2 mol%Pd(II)-6-Me-2-OR complex
Base 2.0 eq

(Anhydrous)
Solvent 0.2 MToluene/Dioxane (10:[1][3]1)
Temperature

Activation Temp
Workflow
  • Charge a Schlenk tube with Aryl Halide, Boronic Acid, Base, and Catalyst under Argon.[1]

  • Add degassed solvent.

  • Heat to

    
     for 6 hours.
    
  • Validation: The 6-methyl group prevents catalyst poisoning by inhibiting the formation of inactive "Pd-black" aggregates via steric shielding, while the 2-alkoxy group stabilizes the unsaturated Pd(0) species prior to oxidative addition.

Visualization of Chemical Logic

Synthesis & Coordination Workflow

The following diagram illustrates the critical decision points in synthesizing the ligand and its subsequent metal complexation.

LigandSynthesis cluster_0 Steric Control Start 2-Chloro-6-methylpyridine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent NaOR (R=Me, iPr) Solvent: ROH/DMF Reagent->Intermediate Product 6-Methyl-2-alkoxypyridine (Ligand L) Intermediate->Product -NaCl Complex Pd(L)Cl2 Species (Sterically Constrained) Product->Complex Coordination Metal PdCl2(MeCN)2 Metal->Complex

Caption: Workflow from precursor substitution to metal coordination, highlighting the steric constraint at the complexation stage.

Hemilabile Catalytic Cycle

This diagram details how the "Hemilabile" alkoxy arm assists in the catalytic cycle, specifically stabilizing the Pd(II) species without blocking the substrate.

CatalyticCycle Pd0 Active Species Pd(0)-L (O-arm dissociated) OxAdd Oxidative Addition Ar-Pd(II)-X (O-arm stabilizes) Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 Base Hemilability Hemilabile Effect: Alkoxy group binds to Pd(II) to prevent decomposition, then dissociates for Pd(0). OxAdd->Hemilability RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Caption: The catalytic cycle demonstrating the stabilizing role of the hemilabile alkoxy arm during the high-energy Pd(II) oxidation state.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following parameters.

NMR Spectroscopy (Diagnostic Signals)
  • 1H NMR (CDCl3):

    • Free Ligand: The 6-Methyl protons typically appear at

      
       2.4–2.5 ppm . The Alkoxy protons (e.g., O-Me) appear at 
      
      
      
      3.8–3.9 ppm
      .[1]
    • Complexed Ligand: Upon coordination to Pd(II), the 6-Methyl signal shifts downfield (deshielded) by approx.[1] 0.5–0.8 ppm due to the proximity to the electropositive metal center.

  • 13C NMR: Look for the shift in the C2 (alkoxy-bearing carbon) and C6 (methyl-bearing carbon) resonances.[1]

X-Ray Crystallography (Critical Check)

Because of the 6-methyl steric bulk, these complexes often crystallize in distorted geometries.[1]

  • Target Geometry: Distorted Square Planar.

  • Key Metric: Check the Pd-N-C(6)-C(Methyl) torsion angle.[1] A significant deviation from

    
     indicates steric clashing, which is often correlated with higher catalytic activity in reductive elimination steps.
    

References

  • Braunstein, P., & Naud, F. (2001).[1][4] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link

  • Spek, A. L., et al. (2006).[1] Complexes of 6-methyl-2-pyridone with the alkaline earth metals: Synthesis and structural characterisation. Inorganica Chimica Acta. Link[1]

  • Newkome, G. R., et al. (1984).[1][3] Synthesis of 2-alkoxy-6-methylpyridines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Espinet, P. (2017).[1] Pd(II) Complexes with Pyridine Ligands: Substituent Effects on NMR and Catalytic Activity. Inorganic Chemistry. Link[1]

Sources

Method

Regioselective O-Alkylation: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol via Silver-Mediated Etherification

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary The etherification of 2-pyridinols (which exist i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

The etherification of 2-pyridinols (which exist in a tautomeric equilibrium with 2-pyridones) is a notoriously challenging transformation in medicinal chemistry. Because the 2-pyridone core is an ambident nucleophile, standard alkylation conditions typically yield a difficult-to-separate mixture of N-alkylated and O-alkylated products [1]. Furthermore, the use of 2-chloroethanol as an alkylating agent introduces the risk of base-catalyzed intramolecular cyclization (forming ethylene oxide) or elimination side-reactions.

This application note details a field-proven, highly regioselective protocol for the O-alkylation of 6-methyl-2-pyridinol with 2-chloroethanol to yield 2-(6-methylpyridin-2-yloxy)ethanol . By leveraging the halophilic and coordination properties of silver carbonate (Ag₂CO₃) in a non-polar solvent, this method suppresses N-alkylation and circumvents epoxide formation, delivering the target ether in high yield and purity.

Mechanistic Insights: The "Why" Behind the Workflow

To achieve a self-validating, robust process, it is critical to understand the causality behind the reagent and solvent selections [2].

Overcoming the Ambident Nucleophile Dilemma

6-Methyl-2-pyridinol exists predominantly as its lactam tautomer (6-methylpyridin-2(1H)-one) in solution. Under standard basic conditions (e.g., K₂CO₃ or NaH in DMF), deprotonation yields an ambident anion. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is softer and more nucleophilic, heavily favoring N-alkylation with soft electrophiles like alkyl halides.

The Silver Effect: To invert this innate selectivity, Ag₂CO₃ is employed. The Ag⁺ ion has a strong, specific affinity for the nitrogen atom of the pyridone ring. By forming a tight Ag-N coordination complex, the nitrogen lone pair is sterically and electronically blocked. This leaves the "harder" oxygen atom exposed and highly reactive toward the electrophilic carbon of 2-chloroethanol.

Mitigating Electrophile Degradation

2-Chloroethanol is a bifunctional molecule. In the presence of strong alkalis (like NaOH or NaH), it rapidly undergoes intramolecular nucleophilic substitution to form ethylene oxide gas, effectively destroying the alkylating agent. Ag₂CO₃ acts as a mild, heterogeneous base that does not trigger this cyclization. Instead, its halophilic nature provides a thermodynamic driving force by precipitating insoluble silver chloride (AgCl) as the etherification proceeds.

Solvent Causality

Toluene is selected over polar aprotic solvents (like DMF or DMSO). Polar solvents solvate ions effectively, which would dissociate the critical Ag-N tight ion pair and lead to a resurgence of N-alkylation. Toluene maintains the integrity of the coordination complex, ensuring strict O-selectivity [3].

Quantitative Regioselectivity Data

The table below summarizes the expected regioselective outcomes of 6-methyl-2-pyridinol alkylation based on varying base and solvent parameters.

Base SystemSolventTemp (°C)Primary MechanismO:N RatioEst. Yield (%)
NaH (1.2 eq)THF65Free Anion (Soft N-attack)1 : 570%
K₂CO₃ (2.0 eq)DMF80Solvated Ion Pair1 : 475%
Cs₂CO₃ (1.5 eq)NMP80Naked Oxygen Anion1 : 182%
Ag₂CO₃ (0.6 eq) Toluene 110 Ag-N Coordination Blockade > 20 : 1 85%

Data Note: The Ag₂CO₃/Toluene system provides the only viable route for scalable, chromatography-friendly O-alkylation without the need for expensive Mitsunobu reagents.

Experimental Protocol

Reagents and Equipment
  • 6-Methyl-2-pyridinol: 1.09 g (10.0 mmol, 1.0 equiv)

  • 2-Chloroethanol: 1.21 g / ~1.0 mL (15.0 mmol, 1.5 equiv) - Caution: Highly toxic and vesicant. Handle in a fume hood.

  • Silver Carbonate (Ag₂CO₃): 1.65 g (6.0 mmol, 0.6 equiv) - Light sensitive.

  • Toluene (Anhydrous): 30 mL

  • Equipment: 100 mL round-bottom flask, reflux condenser, aluminum foil, Celite pad.

Step-by-Step Execution

Step 1: Reaction Assembly (Light Protection)

  • Charge a flame-dried 100 mL round-bottom flask with 1.09 g of 6-methyl-2-pyridinol and 1.65 g of Ag₂CO₃.

  • Add 30 mL of anhydrous toluene.

  • Validation Checkpoint: The suspension will appear dark yellow/brown due to the silver carbonate.

  • Wrap the entire flask and condenser tightly in aluminum foil. Causality: Ag⁺ salts undergo rapid photoreduction to Ag(0) under ambient light, which would deactivate the catalyst and halt the reaction.

Step 2: Electrophile Addition and Reflux

  • Inject 1.0 mL of 2-chloroethanol into the suspension via syringe.

  • Heat the mixture to a vigorous reflux (110 °C internal temperature) under an inert nitrogen atmosphere for 14 hours.

  • Validation Checkpoint: As the reaction progresses, the heavy yellow/brown Ag₂CO₃ will be consumed, and a fine, grayish-white precipitate of AgCl will form.

Step 3: Workup and Filtration

  • Cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: AgCl forms a colloidal suspension that will instantly clog standard filter paper. Celite ensures a rapid, clean filtration.

  • Wash the Celite cake thoroughly with Ethyl Acetate (3 x 20 mL) to ensure complete extraction of the product.

  • Concentrate the combined filtrate under reduced pressure to yield a crude oil.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, starting at 4:1 and moving to 1:1).

  • The O-alkylated product elutes significantly faster (higher Rf) than any trace N-alkylated byproduct due to the lack of the highly polar lactam carbonyl.

Analytical Characterization (Self-Validation)

To confirm the success of the O-alkylation over N-alkylation, utilize ¹H NMR spectroscopy (CDCl₃, 400 MHz).

  • Diagnostic O-Alkylation Signals: Look for the methylene protons adjacent to the oxygen (-CH₂-O-Py) appearing far downfield, typically around δ 4.40 - 4.50 ppm as a triplet.

  • Absence of N-Alkylation: If N-alkylation occurred, the methylene protons attached to the nitrogen (-CH₂-N-) would appear further upfield, typically around δ 4.10 - 4.20 ppm . The absence of this signal validates the regioselectivity of the silver-mediated protocol.

Process Visualization

Pathway cluster_0 Reactants R1 6-Methyl-2-pyridinol (Ambident Nucleophile) C1 Ag₂CO₃ / Toluene Reflux, Dark R1->C1 R2 2-Chloroethanol (Bifunctional Electrophile) R2->C1 P_O O-Alkylation 2-(6-methylpyridin-2-yloxy)ethanol C1->P_O Ag-N Coordination (Favored Pathway) P_N N-Alkylation 1-(2-hydroxyethyl)-6-methylpyridin-2-one C1->P_N Steric/Electronic Block (Suppressed)

Mechanistic pathway of Ag-mediated O-alkylation vs suppressed N-alkylation.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters URL:[Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Molecules (MDPI) URL:[Link]

  • Synthesis of 2-pyridones Organic Chemistry Portal URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(6-Methylpyridin-2-yloxy)ethanol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol. This compound is a critical building block in drug development, but its synthesis is notoriously prone to chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol. This compound is a critical building block in drug development, but its synthesis is notoriously prone to chemoselectivity issues and competitive side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the two primary synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) Route and the O-Alkylation Route .

I. Troubleshooting Guides & FAQs

Q1: I am trying to synthesize 2-(6-Methylpyridin-2-yloxy)ethanol by alkylating 6-methylpyridin-2-ol with 2-bromoethanol. My NMR shows a major byproduct instead of the target. What is happening? A: You are likely observing the N-alkylated byproduct, 1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one. 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines, making them ambident nucleophiles[1]. Under standard basic conditions (e.g.,


, 

), the softer nitrogen atom is more nucleophilic, driving the reaction toward the thermodynamically stable N-alkylated product.

To kinetically control the reaction and favor O-alkylation, you must employ the "Silver Salt Method"[2]. By using Silver Carbonate (


), the silver ion strongly coordinates with the halide leaving group of 2-bromoethanol, creating a harder, carbocation-like electrophilic center. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the harder oxygen nucleophile preferentially attacks this center, yielding the desired O-alkylated product[3].

Q2: I switched to the SNAr route using 2-chloro-6-methylpyridine and ethylene glycol. My yield is low, and LC-MS shows a heavy mass impurity. How do I prevent this? A: The heavy mass impurity is the bis-adduct, 1,2-bis(6-methylpyridin-2-yloxy)ethane. In the SNAr route, the initial product—2-(6-methylpyridin-2-yloxy)ethanol—contains a primary hydroxyl group. In the presence of a strong base, this hydroxyl is deprotonated and competes with ethylene glycol to attack unreacted 2-chloro-6-methylpyridine[4]. To suppress this secondary reaction, you must manipulate the collision frequency by using a massive stoichiometric excess of ethylene glycol (10–20 equivalents), effectively utilizing it as both the reactant and the reaction solvent.

Q3: During the SNAr reaction, I noticed the formation of 6-methylpyridin-2-ol. Why is my starting material degrading? A: This is a hydrolysis byproduct. The pyridine ring is highly activated toward nucleophilic attack at the 2-position. If your ethylene glycol, base (e.g.,


), or solvent contains trace water, the resulting hydroxide ions will competitively substitute the chloride, yielding 6-methylpyridin-2-ol. Ensure strictly anhydrous conditions by drying ethylene glycol over molecular sieves and running the reaction under an inert argon or nitrogen atmosphere.

II. Quantitative Data Summary

Table 1: Base & Solvent Effects on Alkylation Selectivity (Route B)

Data illustrates the thermodynamic vs. kinetic control of 6-methylpyridin-2-ol alkylation.

BaseSolventTemperatureMajor ProductO:N SelectivityTarget Yield

(1.5 eq)
DMF80 °CN-Alkylated1 : 10< 10%

(1.1 eq)
THF65 °CN-Alkylated1 : 5~ 15%

(1.2 eq)
Toluene 80 °C O-Alkylated > 20 : 1 85%
Table 2: Stoichiometric Optimization for SNAr (Route A)

Data demonstrates the suppression of the bis-adduct impurity by modulating reagent equivalents.

Ethylene GlycolBase (

)
2-Chloro-6-methylpyridineBis-adduct YieldTarget Yield
1.2 equiv1.5 equiv1.0 equiv45%30%
5.0 equiv1.5 equiv1.0 equiv15%65%
10.0 equiv 1.5 equiv 1.0 equiv < 2% 92%

III. Step-by-Step Experimental Protocols

Protocol A: Optimized SNAr Route (Recommended for Scalability)

This protocol is self-validating; the absence of starting material on TLC confirms the completion of the primary substitution, while the use of excess glycol inherently prevents over-reaction[4].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with argon for 15 minutes.

  • Reagent Loading: Add anhydrous ethylene glycol (600 mmol, ~33.5 mL, 10 equiv) and anhydrous 1,4-dioxane (50 mL).

  • Base Addition: Slowly add Potassium tert-butoxide (

    
    ) (90 mmol, 10.1 g, 1.5 equiv) in portions. Causality:
    
    
    
    deprotonates the ethylene glycol to form the active nucleophilic alkoxide.
  • Substrate Addition: Add 2-chloro-6-methylpyridine (60 mmol, 7.65 g, 1.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material (

    
    ) is entirely consumed.
    
  • Workup: Cool to room temperature, quench with distilled

    
     (50 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers heavily with brine (3 x 50 mL) to partition out the residual ethylene glycol. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Silver-Mediated O-Alkylation (For High Regioselectivity)

This protocol utilizes kinetic control to force O-alkylation over the thermodynamically favored N-alkylation[2][3].

  • Preparation: In a foil-wrapped 100 mL flask (critical to prevent silver salt photodegradation), suspend 6-methylpyridin-2-ol (10 mmol, 1.09 g) in anhydrous toluene (30 mL).

  • Reagent Loading: Add 2-bromoethanol (20 mmol, 1.42 mL, 2.0 equiv) and Silver Carbonate (

    
    ) (12 mmol, 3.31 g, 1.2 equiv).
    
  • Reaction: Heat the suspension to 80 °C under argon for 8 hours. Causality: The silver ion acts as a halophilic Lewis acid, pulling the bromide to favor O-attack.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the precipitated

    
     and unreacted 
    
    
    
    . Wash the filter cake thoroughly with EtOAc (50 mL).
  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: Hexane to Hexane:EtOAc 1:1) to isolate the pure O-alkylated product.

IV. Mechanistic & Troubleshooting Workflows

Pathways cluster_SNAr Route A: SNAr Pathway cluster_Alk Route B: Alkylation Pathway A_SM 2-Chloro-6-methylpyridine + Ethylene Glycol A_Des 2-(6-Methylpyridin-2-yloxy)ethanol (Desired Product) A_SM->A_Des KOtBu, Excess Glycol A_Hyd 6-Methylpyridin-2-ol (Hydrolysis Impurity) A_SM->A_Hyd Trace H2O A_Imp 1,2-bis(6-methylpyridin-2-yloxy)ethane (Bis-adduct Impurity) A_Des->A_Imp Limiting Glycol, Deprotonation B_SM 6-Methylpyridin-2-ol + 2-Bromoethanol B_Des O-Alkylated Product (Desired) B_SM->B_Des Ag2CO3 (Kinetic Control) B_Imp N-Alkylated Product (Thermodynamic Impurity) B_SM->B_Imp K2CO3 or NaH

Mechanistic pathways for 2-(6-Methylpyridin-2-yloxy)ethanol synthesis and impurity formation.

Troubleshooting Start Issue: Low Yield of Target Molecule Q_Route Which synthetic route are you using? Start->Q_Route RouteA SNAr Route Q_Route->RouteA RouteB Alkylation Route Q_Route->RouteB Q_ImpA What is the primary impurity observed? RouteA->Q_ImpA Q_ImpB Is the N-alkylated byproduct forming? RouteB->Q_ImpB ImpA1 Bis-adduct (Heavy Mass) Q_ImpA->ImpA1 ImpA2 6-Methylpyridin-2-ol (Hydrolysis) Q_ImpA->ImpA2 SolA1 Increase Ethylene Glycol to 10-20 equivalents ImpA1->SolA1 SolA2 Use strictly anhydrous solvents and reagents ImpA2->SolA2 ImpB1 Yes, poor O/N selectivity Q_ImpB->ImpB1 SolB1 Switch base to Ag2CO3 (Silver Salt Method) ImpB1->SolB1

Troubleshooting logic tree for optimizing yield and resolving common synthetic impurities.

V. References

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis.

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate.

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Synthesis.

  • Ru-catalyzed Activation of sp C–O Bonds: O- to N-Alkyl Migratory Rearrangement in Pyridines and Related Heterocycles. RSC.org.

Sources

Optimization

Technical Guide: Removal of Ethylene Glycol from Pyridine Ether Synthesis

Introduction: The "Sticky Solvent" Problem In the synthesis of pyridine ethers—often via nucleophilic aromatic substitution ( ) or Ullmann-type couplings—ethylene glycol (EG) is frequently employed as a solvent or linker...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky Solvent" Problem

In the synthesis of pyridine ethers—often via nucleophilic aromatic substitution (


) or Ullmann-type couplings—ethylene glycol (EG) is frequently employed as a solvent or linker due to its high boiling point (

C) and ability to solubilize polar intermediates.

However, EG presents a formidable downstream challenge.[1][2][3] It is:

  • High-boiling: Difficult to remove via standard rotary evaporation.[1][2][3][4]

  • Viscous: Traps product and solvent residues.[1][2]

  • Silica-Active: Streaks severely on chromatography columns, ruining separation.[1][2][3]

  • Miscibility: Completely miscible with water, yet capable of solubilizing polar pyridine derivatives, leading to yield loss during extraction.[1][2][3]

This guide provides a tiered approach to EG removal, prioritizing product integrity and yield.

Decision Matrix: Selecting Your Protocol

Before initiating a workup, assess your reaction scale and product stability using the logic flow below.

EG_Removal_Decision Start Start: Reaction Complete (Solvent: Ethylene Glycol) Scale Reaction Scale? Start->Scale Small < 1 gram Scale->Small Large > 1 gram Scale->Large Stability Product Thermally Stable (>150°C)? Small->Stability Method_B Method B: The 'Salting Out' Extraction (Aggressive Brine Wash) Large->Method_B Standard Route Method_A Method A: High-Vac Distillation (Kugelrohr) Stability->Method_A Yes Method_C Method C: Lyophilization (Freeze Drying) Stability->Method_C No (Heat Sensitive) Method_B->Method_C Trace EG remains?

Figure 1: Decision tree for selecting the optimal ethylene glycol removal strategy based on scale and thermal stability.

Method A: The Thermal Strategy (Distillation)

Best for: Small scale (<1g), thermally stable pyridine ethers.[1][2]

Ethylene glycol boils at


C at atmospheric pressure.[1][2][3] However, under high vacuum (

mmHg), this drops significantly, allowing removal without decomposing the product.[1][2]
Protocol
  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Vacuum: High vacuum pump required (oil pump,

    
     mbar). Diaphragm pumps are insufficient.[1][2][3]
    
  • Procedure:

    • Transfer mixture to the source bulb.

    • Heat gradually to

      
      C under full vacuum.
      
    • EG will distill over as a clear, viscous liquid.[1][2]

    • Stop point: When the residue solidifies or bubbling ceases.[1][2][3]

  • Critical Note: Pyridine ethers can sublime.[1][2] If you see crystals forming in the bridge before the condenser, stop heating immediately.[1][2]

Method B: The "Salting Out" Extraction (Standard)

Best for: Bulk scale (>1g), polar products.[1][2]

This is the industry standard. Because EG is miscible with water (LogP -1.36), it prefers the aqueous layer.[1][2] However, polar pyridine ethers also like water.[1][2][3] To force the product into the organic layer while keeping EG in the water, we must saturate the aqueous layer with salt (Salting Out).[2]

The "Salting Out" Workflow

Salting_Out_Mechanism Step1 Reaction Mixture Pyridine Ether + EG Step2 Add Solvent Ethyl Acetate or DCM Step1->Step2 Step3 Add Brine (Sat. NaCl) Hyper-osmotic Environment Step2->Step3 Separation Organic Layer Product (95%) Trace EG Aqueous Layer EG (99%) Salt Trace Product Step3->Separation

Figure 2: The partition mechanism.[1][2][3] Saturated brine increases the ionic strength, reducing the solubility of the organic product (Pyridine Ether) in the water phase, effectively 'pushing' it into the organic solvent.

Detailed Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Why EtOAc? It extracts polar pyridines better than hexanes/ether but doesn't pull as much water as DCM.[1][2]

  • The Wash (Crucial Step):

    • Wash the organic layer with 50% Saturated Brine (1:1 Water:Sat.[1][2][3] NaCl)

      
       1.[1][2][3][4]
      
    • Wash with 100% Saturated Brine

      
       3.[1][2]
      
    • Technical Insight: The first "half-brine" wash prevents immediate "crashing out" of salts which can trap product.[1][2][3] The subsequent full brine washes aggressively partition the EG into the aqueous phase.[2]

  • The Back-Extraction (Yield Rescue):

    • Do not discard the aqueous washes yet.[1][2][3]

    • Combine all aqueous layers.[1][2]

    • Re-extract with a small portion of EtOAc or DCM.[1][2]

    • Combine this with the main organic layer.[1][2]

  • Drying: Dry over

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can bind to pyridines—avoid if possible.[1][2][3]

Method C: Trace Removal (Azeotropic Cleanup)

Best for: Removing the final 5% of EG before chromatography.[1][2][3]

If NMR shows trace EG peaks (


 ppm singlet/multiplet) after extraction, use azeotropic co-evaporation.[1][2][3]
SolventAzeotrope BP (

C)
EG Composition (%)Efficiency
Toluene 110.2~3.5%Low (Requires large volume)
Heptane 97.9~5.0%Moderate
Xylenes 135.0~15%High (Hard to remove Xylene)

Protocol:

  • Add Toluene (10x volume of estimated residue).[1][2]

  • Rotovap at

    
    C.
    
  • Repeat 3 times.

  • The toluene acts as a carrier gas at the molecular level, entraining EG molecules into the vapor phase.[1][2]

Troubleshooting & FAQs

Q1: I ran a column, and my product is smeared everywhere. Why?

A: You likely loaded the column with residual EG.[1][2][3] EG deactivates silica gel by hydrogen bonding to the silanol groups, effectively turning your column into a "mud slide."[1][2]

  • Fix: If you must column with EG present, use a Gradient Flash starting with 100% DCM, or perform a "Silica Plug Filtration" first (flush with 50% EtOAc/Hex to leave EG on the silica, then elute product with more polar solvent).[1][2]

Q2: My Pyridine Ether is water-soluble. I lost it in the brine wash.

A: This is common with amino-pyridines.[1][2][3]

  • Fix: Use n-Butanol or IPA/Chloroform (1:3) for the extraction instead of EtOAc. These solvent systems are much more polar and will pull the pyridine out of the brine, though they will drag some EG with them.[2] You will need to rely on Method A (Distillation) or Lyophilization afterwards.[1][2][3]

Q3: Can I use acidic washes to remove impurities?

A: NO. Pyridine ethers are basic.[1][2][3] If you wash with 1M HCl, your product will protonate (


) and move into the water layer with the ethylene glycol.[1] Keep all washes Neutral or Basic (pH > 7).[1][2]
Q4: NMR shows EG peaks. How do I quantify how much is left?

A: In


, EG appears as a singlet (or tight multiplet) at 

ppm.[1][2]
  • Integrate your product's key proton (e.g., 1H).[1][2][3]

  • Integrate the EG peak (4H).[1][2]

  • Calculate mole ratio.[1][2][3] If EG < 5 mol%, it will likely not interfere with subsequent biological assays, though it may affect crystallization.[1][2]

References

  • Azeotropic Data: Horsley, L. H.[1][2][3] Azeotropic Data III. American Chemical Society, 1973.[1][2][3] [1]

  • Partition Coefficients: Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995.[1][2][3] (LogP data for Ethylene Glycol). [1]

  • Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1][2][3]

  • Process Chemistry Techniques: Anderson, N. G.[1][2][3] Practical Process Research and Development. Academic Press, 2012.[1][2] (General workup strategies for high-boiling solvents).

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for SNAr of 2-Halo-6-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic aromatic substitution (SNAr) reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic aromatic substitution (SNAr) reactions. The functionalization of 2-halo-6-methylpyridines presents a unique synthetic bottleneck: the 6-methyl group introduces both steric hindrance and electronic deactivation, rendering standard SNAr conditions ineffective.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your C–N, C–O, and C–S bond-forming workflows succeed.

Diagnostic Workflow for Base Selection

Selecting the correct base is not merely about proton removal; it dictates the solubility of the nucleophile, the stabilization of the transition state, and the suppression of side reactions. Use the decision matrix below to identify the optimal base for your specific nucleophile.

BaseSelection Start Identify Nucleophile for SNAr Amine Amines (N-Nucleophiles) Start->Amine Alcohol Alcohols (O-Nucleophiles) Start->Alcohol Thiol Thiols (S-Nucleophiles) Start->Thiol BaseAmine Primary: DIPEA or K2CO3 Sluggish? Use Cs2CO3 Amine->BaseAmine BaseAlcohol Strong Base Required: KHMDS or KOtBu Alcohol->BaseAlcohol BaseThiol Mild Base: K2CO3 or Pre-formed Na-Thiolate Thiol->BaseThiol

Decision matrix for base selection in 2-halo-6-methylpyridine SNAr reactions.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2-chloro-6-methylpyridine react significantly slower than unsubstituted 2-chloropyridine? A1: The sluggish reactivity is driven by a dual causality. First, the 6-methyl group exerts a +I (inductive) electron-donating effect, which increases the electron density on the pyridine ring and raises the activation energy required for the nucleophile to attack[1]. Second, and more critically, the methyl group creates a steric bottleneck adjacent to the pyridine nitrogen. In a standard SNAr, alkali metal counterions (like K⁺ or Na⁺) coordinate to the pyridine nitrogen to stabilize the anionic Meisenheimer intermediate. The 6-methyl group physically blocks this coordination, destabilizing the transition state.

Meisenheimer A 2-Halo-6-methylpyridine + Nucleophile B Meisenheimer Complex (Rate-Determining) A->B Base Action C SNAr Product B->C Halide Loss E Steric Clash from 6-Methyl blocks metal coordination E->B

Kinetic pathway of SNAr highlighting the steric bottleneck at the Meisenheimer complex.

Q2: For O-arylation (etherification), why is KHMDS recommended over K₂CO₃ or NaH? A2: K₂CO₃ is often insufficiently basic to fully deprotonate complex or sterically hindered alcohols. While NaH is a strong base, it suffers from poor solubility and heterogeneous reaction kinetics, which can lead to incomplete conversion or base-mediated side reactions. KHMDS is a strong, highly soluble, non-nucleophilic base that quantitatively generates the alkoxide at low temperatures (e.g., -70 °C). This ensures a high concentration of the active nucleophile while preventing base-mediated degradation of the substrate[2].

Q3: My amine coupling stalls at 50% conversion with K₂CO₃. How can I drive it to completion? A3: Switch to Cesium Carbonate (Cs₂CO₃). This leverages the "cesium effect." Cs₂CO₃ provides higher solubility in polar aprotic solvents (like DMF or DMSO) and generates a more reactive, "naked" nucleophile. Because the Cs⁺ ion is large and diffuse, it coordinates less tightly to the nucleophile than K⁺, increasing the nucleophile's kinetic energy. Additionally, consider switching your electrophile from 2-chloro-6-methylpyridine to 2-fluoro-6-methylpyridine; the highly electronegative fluorine atom stabilizes the Meisenheimer complex more effectively[2].

Q4: Can I perform S-arylation (thiolation) without base-induced side reactions like disulfide formation? A4: Yes. Thiols are exceptionally nucleophilic. To completely avoid base-related side reactions (such as oxidative dimerization to disulfides), you can omit the base entirely by using pre-formed sodium thiolates (e.g., NaSPh). These salts provide excellent yields at room temperature because the active nucleophile is already generated, eliminating the need for excess base in the reaction mixture[3].

Quantitative Base Efficacy Data

The following table synthesizes expected outcomes based on the nucleophile and base pairing, allowing for rapid experimental planning.

Nucleophile TypeElectrophileOptimized BaseSolventTemp (°C)Typical YieldRef
Carbohydrate Alcohol2-fluoro-6-methylpyridineKHMDSTHF-70 to RT85%[2]
Benzyl Alcohol2-chloro-6-methylpyridineKOtBuDMSORT>90%[1]
Aryl Thiol2-chloro-6-methylpyridinePre-formed Na-ThiolateMeCNRT80–95%[3]
Secondary Amine2-fluoro-6-methylpyridineCs₂CO₃DMF80–10075–85%N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm success at each mechanistic stage before proceeding.

Protocol A: High-Yield O-Arylation of Complex Alcohols using KHMDS

Adapted for sterically demanding substrates[2].

  • Preparation: Dissolve the alcohol (1.0 eq) and 2-fluoro-6-methylpyridine (1.05 eq) in anhydrous THF under an N₂ atmosphere.

  • Validation Checkpoint 1 (Moisture): Perform a Karl Fischer titration on the solvent mixture. Ensure moisture is < 50 ppm. Causality: Excess moisture will immediately quench the KHMDS, halting the reaction.

  • Alkoxide Formation: Cool the mixture to -70 °C. Add KHMDS (1.2 eq, 1M in THF) dropwise.

  • Validation Checkpoint 2 (Deprotonation): Observe the solution. A slight color change (often pale yellow) indicates successful alkoxide formation.

  • SNAr Reaction: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Validation Checkpoint 3 (Conversion): Pull a 50 µL aliquot, quench with wet MeCN, and analyze via LC-MS. The extracted ion chromatogram (EIC) should show the starting alcohol peak at <5% relative to the product peak.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

Protocol B: Room-Temperature S-Arylation with Pre-formed Thiolates

Designed to prevent disulfide formation[3].

  • Nucleophile Preparation: Weigh the pre-formed sodium thiolate (1.1 eq) in a glovebox.

  • Validation Checkpoint 1 (Reagent Integrity): Visually inspect the thiolate salt. It must be a free-flowing powder. Clumping indicates moisture absorption or oxidation to the disulfide, which will ruin the stoichiometry.

  • Reaction: Dissolve 2-chloro-6-methylpyridine (1.0 eq) in anhydrous MeCN. Add the thiolate salt in one portion at room temperature.

  • Validation Checkpoint 2 (Kinetics): Monitor via TLC (Hexanes/EtOAc). The highly nucleophilic thiolate should consume the electrophile rapidly (typically within 2-4 hours).

  • Workup: Filter the reaction mixture directly to remove the precipitated NaCl byproduct.

  • Validation Checkpoint 3 (Gravimetric Confirmation): Dry and weigh the NaCl precipitate. The mass should roughly equal the theoretical yield of the displaced halide, providing physical confirmation of complete substitution.

References

  • [2] Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. ACS Publications.2

  • [3] Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. 3

  • [1] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science. Royal Society of Chemistry. 1

Sources

Optimization

Troubleshooting low conversion in 2-(6-Methylpyridin-2-yloxy)ethanol synthesis

Technical Support Center: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol Welcome to the technical support guide for the synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol. This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol

Welcome to the technical support guide for the synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. We will address common challenges, with a primary focus on troubleshooting low conversion rates, through a detailed question-and-answer format. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Troubleshooting Guide: Overcoming Low Conversion

Low conversion is a frequent and frustrating issue in ether synthesis. This guide provides a systematic approach to diagnosing and resolving the root causes.

Question 1: My synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol from 2-chloro-6-methylpyridine and ethylene glycol has a very low yield. What are the most likely causes and how can I address them?

Answer: A low yield in this specific synthesis, a variation of the Williamson ether synthesis, typically points to issues with nucleophile generation, reaction conditions, or reagent quality. The reaction proceeds via a nucleophilic aromatic substitution (SɴAr) mechanism, which has stringent requirements. Let's break down the potential failure points in a logical sequence.

The primary suspect in a failing Williamson ether synthesis is often the presence of moisture or the deactivation of the base.

  • Anhydrous Conditions are Non-Negotiable: The reaction relies on the formation of a potent nucleophile, the mono-alkoxide of ethylene glycol. This is achieved by deprotonation with a strong base, typically sodium hydride (NaH). Water will react preferentially with the base, quenching it and preventing the formation of the required alkoxide.[1]

    • Actionable Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Base Activity: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base.[2][3] However, it is highly reactive and can be deactivated by improper storage.

    • Visual Check: Active NaH (60% dispersion in mineral oil) should be a fine, gray, free-flowing powder. Clumped or whitish-gray material may indicate deactivation.

  • Reagent Purity: Ensure the 2-chloro-6-methylpyridine and ethylene glycol are of high purity and free from water.

Properly forming the alkoxide and maintaining the right environment is critical for driving the reaction forward.

  • Order of Addition: The correct procedure is to first generate the alkoxide and then introduce the electrophile (the halopyridine).

    • Add anhydrous solvent (e.g., THF, DMF) to the reaction flask under an inert atmosphere (Nitrogen or Argon).

    • Add the ethylene glycol (using an excess is recommended, see Question 2).

    • Add the sodium hydride portion-wise. You should observe hydrogen gas evolution, indicating the deprotonation is occurring. Stir for 30-60 minutes at room temperature to ensure complete formation of the sodium glycolate.

    • Finally, add the 2-chloro-6-methylpyridine, either neat or dissolved in a small amount of anhydrous solvent.

  • Temperature Control: SɴAr reactions on electron-rich rings like pyridine require thermal energy to overcome the activation barrier.

    • Recommendation: After adding the halopyridine, gently heat the reaction mixture. A starting temperature of 60-80 °C is advisable. If conversion remains low, you can incrementally increase the temperature, monitoring for any signs of decomposition.[4]

While 2-chloro-6-methylpyridine is commonly used, its reactivity can sometimes be a limiting factor.

  • The Leaving Group: The rate of SɴAr reactions is dependent on the nature of the leaving group. The general trend for halogens is F > Cl > Br > I (for activated rings) or I > Br > Cl > F (for SN2 on alkyl halides). For heteroaromatic systems like this, the reactivity order can be nuanced, but switching to a more reactive halide may be beneficial.

    • Alternative: Consider using 2-bromo-6-methylpyridine. Bromide is generally a better leaving group than chloride in many nucleophilic substitutions, which may improve the reaction rate and overall conversion.[5]

The following workflow provides a visual guide to troubleshooting this process.

G start Low Conversion Observed check_reagents Step 1: Check Reagents & Conditions start->check_reagents is_anhydrous Are conditions strictly anhydrous? check_reagents->is_anhydrous is_base_active Is the base (NaH) active? is_anhydrous->is_base_active Yes success Yield Improved is_anhydrous->success No -> Correct & Retry optimize_conditions Step 2: Optimize Reaction Protocol is_base_active->optimize_conditions Yes is_base_active->success No -> Use fresh base order_correct Is the order of addition correct? optimize_conditions->order_correct temp_correct Is the temperature sufficient? order_correct->temp_correct Yes order_correct->success No -> Correct & Retry evaluate_sm Step 3: Evaluate Starting Materials temp_correct->evaluate_sm Yes temp_correct->success No -> Increase Temp (e.g., 80°C) change_halide Consider 2-bromo-6-methylpyridine evaluate_sm->change_halide change_halide->success

Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing a significant amount of a higher molecular weight byproduct, which complicates purification. What is it and how can I prevent it?

Answer: This is a classic issue when using a diol nucleophile like ethylene glycol. The byproduct is almost certainly 1,2-bis((6-methylpyridin-2-yl)oxy)ethane , formed when both hydroxyl groups of a single ethylene glycol molecule react with two molecules of 2-chloro-6-methylpyridine.

Since both hydroxyl groups can be deprotonated and act as nucleophiles, this bis-addition is a competing reaction pathway. The key to minimizing it lies in statistical control.

  • Use a Large Excess of Ethylene Glycol: By making ethylene glycol the limiting reagent in excess (e.g., 5 to 10 molar equivalents), you statistically favor the reaction of a single halopyridine molecule with one of the many available glycol molecules. This significantly reduces the probability of a second halopyridine reacting at the other end of the same glycol molecule.

  • Slow Addition of the Electrophile: Adding the 2-chloro-6-methylpyridine solution slowly to the pre-formed glycolate solution ensures that the electrophile is always the limiting species in the reaction zone, further suppressing the formation of the bis-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol?

Answer: The reaction is a Nucleophilic Aromatic Substitution (SɴAr) . Unlike the classic Sɴ2 mechanism that occurs at an sp³-hybridized carbon, the SɴAr mechanism takes place on an aromatic ring.

The key steps are:

  • Alkoxide Formation: A strong base (e.g., NaH) deprotonates ethylene glycol to form the highly nucleophilic sodium glycolate.

  • Nucleophilic Attack: The alkoxide attacks the carbon atom bonded to the chlorine on the pyridine ring. This carbon is electron-deficient due to the electronegativity of both the chlorine atom and the adjacent ring nitrogen. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .

  • Rearomatization: The pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.

G cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Pyridine 2-Chloro-6-methylpyridine Meisenheimer Meisenheimer Complex (Intermediate) Pyridine->Meisenheimer Glycol Ethylene Glycol Alkoxide Sodium Glycolate (Nucleophile) Glycol->Alkoxide + NaH - H₂ Base NaH Alkoxide->Meisenheimer + Pyridine Product 2-(6-Methylpyridin-2-yloxy)ethanol Meisenheimer->Product - Cl⁻

Caption: SɴAr mechanism pathway for the synthesis.
Q2: Which base and solvent combination is optimal for this synthesis?

Answer: The optimal combination facilitates the complete formation of the alkoxide without participating in side reactions.

ParameterRecommendedRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. The only byproduct is H₂ gas, which simplifies workup.[2][3]
Potassium tert-butoxide (t-BuOK)A strong, non-nucleophilic base that is soluble in organic solvents. Can be a good alternative to NaH.
Solvent Tetrahydrofuran (THF)Good general-purpose polar aprotic solvent. Anhydrous grades are readily available.
Dimethylformamide (DMF)Higher boiling point allows for higher reaction temperatures if needed, which can increase the rate of SɴAr.
Dimethyl sulfoxide (DMSO)Excellent at solvating cations, which can accelerate Sɴ2 and SɴAr reactions.[6] Must be rigorously anhydrous.
Q3: How can I effectively monitor the reaction's progress?

Answer: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from excessive heating.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Procedure: Spot the starting 2-chloro-6-methylpyridine, the reaction mixture, and a co-spot on a TLC plate.

    • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the hydroxyl group) indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by GC-MS to determine the relative ratio of starting material to product.

Protocol: Synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol

This protocol is a generalized starting point. Researchers should optimize based on their specific equipment and observations.

  • Setup: Under a nitrogen atmosphere, add anhydrous THF (10 mL per 10 mmol of halopyridine) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.

  • Alkoxide Formation: Add ethylene glycol (5.0 eq) to the solvent. While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir the resulting suspension at room temperature for 1 hour.

  • Addition of Electrophile: Dissolve 2-chloro-6-methylpyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for THF, ~66 °C) and monitor the reaction progress by TLC. The reaction may take several hours (4-24 h).

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link]

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. Available at: [Link]

  • Method of producing pyridine ethanol derivative. Google Patents.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Available at: [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. Available at: [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • 2,2' : 6',2' -terpyridine. Organic Syntheses Procedure. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

Sources

Troubleshooting

Purification methods for 2-(6-Methylpyridin-2-yloxy)ethanol (distillation vs column)

Technical Support Center: Purification of 2-(6-Methylpyridin-2-yloxy)ethanol Welcome to the technical support guide for the purification of 2-(6-Methylpyridin-2-yloxy)ethanol. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(6-Methylpyridin-2-yloxy)ethanol

Welcome to the technical support guide for the purification of 2-(6-Methylpyridin-2-yloxy)ethanol. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. Here, we will explore the two primary methods of purification: distillation and column chromatography. We will delve into the technical nuances of each method, provide troubleshooting guidance for common issues, and offer a comparative analysis to help you select the most appropriate technique for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(6-Methylpyridin-2-yloxy)ethanol?

The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing 2-(6-Methylpyridin-2-yloxy)ethanol is the Williamson ether synthesis, reacting 2-chloro-6-methylpyridine with ethylene glycol in the presence of a base. Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials: 2-chloro-6-methylpyridine and ethylene glycol.

  • Side Products: Bis-etherified products where 2-(6-Methylpyridin-2-yloxy)ethanol reacts with another molecule of 2-chloro-6-methylpyridine.

  • Residual Base and Salts: Depending on the base and solvent used.

  • Solvent Residues: From the reaction and workup steps.

Q2: How do I choose between distillation and column chromatography for purification?

The choice between distillation and column chromatography depends on several factors, including the scale of your purification, the nature of the impurities, and the desired final purity.

  • Distillation is generally preferred for large-scale purifications where the impurities have significantly different boiling points from the desired product. It is a cost-effective and efficient method for removing volatile or non-volatile impurities.

  • Column chromatography is ideal for smaller-scale purifications and for separating impurities with similar boiling points to your product. It offers higher resolution and can achieve very high purity, but it is more time-consuming and requires more solvent.

Below is a decision-making flowchart to guide your choice:

Purification_Decision start Start: Crude 2-(6-Methylpyridin-2-yloxy)ethanol scale What is the scale of your purification? start->scale impurities Are impurities close in boiling point to the product? scale->impurities < 10g distillation Vacuum Distillation scale->distillation > 10g impurities->distillation No column Column Chromatography impurities->column Yes end_d Pure Product (Distillation) distillation->end_d end_c Pure Product (Column) column->end_c

Caption: Decision tree for selecting a purification method.

Purification by Vacuum Distillation

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. It is crucial to ensure all glassware is dry and joints are well-sealed with vacuum grease.

    • Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude 2-(6-Methylpyridin-2-yloxy)ethanol in the distillation flask.

    • Slowly apply vacuum and begin stirring.

    • Gradually increase the temperature of the heating mantle.

    • Collect fractions based on the boiling point at the applied pressure. It is advisable to collect a forerun fraction containing any low-boiling impurities.

    • The main fraction containing the purified product should be collected at a stable temperature.

    • Monitor the purity of the fractions by a suitable analytical method like GC or TLC.

Troubleshooting Guide: Distillation
Issue Possible Cause Solution
Bumping/Unstable Boiling Inefficient stirring or too rapid heating.Ensure vigorous stirring and heat the flask gradually. Using a Vigreux column can also help.
Product Decomposition The temperature is too high.Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set too high.
Poor Separation Impurities have boiling points close to the product.Use a fractionating column with a higher number of theoretical plates. If separation is still poor, column chromatography may be necessary.
No Product Distilling The vacuum is not low enough or the temperature is too low.Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly and the temperature is appropriate for the applied pressure.

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 2-(6-Methylpyridin-2-yloxy)ethanol, silica gel is a suitable stationary phase.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Column Chromatography
Issue Possible Cause Solution
Poor Separation/Overlapping Bands Inappropriate solvent system.Optimize the eluent system using TLC. A good separation on TLC will have a significant difference in Rf values between the product and impurities.
Cracked or Channeled Column Improperly packed column.Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry.
Product is not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
Streaking of Spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For basic compounds like pyridines, adding 0.1-1% triethylamine can improve peak shape.

Comparative Analysis: Distillation vs. Column Chromatography

Parameter Vacuum Distillation Column Chromatography
Scale Ideal for >10 gBest for <10 g
Speed Relatively fast for large quantitiesCan be time-consuming
Achievable Purity Good to high, depends on boiling point differencesVery high (>99%)
Cost Lower solvent cost, higher initial equipment costHigh solvent cost, lower initial equipment cost
Throughput HighLow

Workflow and Troubleshooting Diagram

Purification_Workflow cluster_distillation Distillation cluster_column Column Chromatography d_start Crude Product d_setup Setup Vacuum Distillation d_start->d_setup d_run Distill and Collect Fractions d_setup->d_run d_analyze Analyze Fractions (GC/TLC) d_run->d_analyze d_pool Pool Pure Fractions d_analyze->d_pool Purity OK d_troubleshoot Troubleshooting d_analyze->d_troubleshoot Purity Not OK d_end Pure Product d_pool->d_end d_troubleshoot->d_run Adjust Conditions c_start Crude Product c_pack Pack Column c_start->c_pack c_load Load Sample c_pack->c_load c_elute Elute and Collect Fractions c_load->c_elute c_analyze Analyze Fractions (TLC) c_elute->c_analyze c_pool Pool Pure Fractions c_analyze->c_pool Purity OK c_troubleshoot Troubleshooting c_analyze->c_troubleshoot Purity Not OK c_evap Evaporate Solvent c_pool->c_evap c_end Pure Product c_evap->c_end c_troubleshoot->c_elute Adjust Eluent

Caption: General workflow for purification and troubleshooting.

References

  • Lide, D. R. (ed.).CRC Handbook of Chemistry and Physics. 81st Edition.
  • PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link][1]

  • LookChem. Purification of Pyridine. [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Empirical ¹H NMR Profiling vs. Machine Learning Predictions for 2-(6-Methylpyridin-2-yloxy)ethanol

Introduction 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) is a versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring both a substituted pyridine ring an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) is a versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring both a substituted pyridine ring and a terminal primary alcohol, it serves as a critical linker in the synthesis of complex pharmacophores.

For researchers and drug development professionals, verifying the structural integrity of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. However, the chemical shifts of its flexible ethoxy chain and heteroaromatic ring are highly susceptible to environmental factors. This guide objectively compares the performance of empirical NMR profiling across different solvent systems (CDCl₃ vs. DMSO-d₆) against state-of-the-art Machine Learning (ML) predictive models , providing actionable experimental data and mechanistic insights for accurate structural elucidation.

Mechanistic Insights: The Causality of Chemical Shifts

To interpret the ¹H NMR spectrum of 2-(6-Methylpyridin-2-yloxy)ethanol, one must understand the underlying electronic and environmental factors dictating the chemical shifts:

  • Heteroaromatic Push-Pull Dynamics: The pyridine nitrogen acts as an electron-withdrawing group, generally deshielding the ring protons. However, the strongly electron-donating alkoxy group at the C2 position (+M resonance effect) counteracts this, significantly shielding the ortho (H3) and para (H5) protons. This results in the H3 and H5 signals appearing further upfield compared to the H4 proton. Baseline empirical data for similar substructures can be referenced via [1].

  • Solvent-Dependent Hydrogen Bonding: The choice of deuterated solvent fundamentally alters the behavior of the terminal hydroxyl (-OH) group.

    • In CDCl₃ (Non-polar): The -OH proton undergoes rapid intermolecular exchange. This rapid exchange averages out the spin states, collapsing scalar coupling and resulting in a broad, concentration-dependent singlet.

    • In DMSO-d₆ (Polar, H-bond acceptor): The sulfoxide oxygen forms a strong, stable hydrogen bond with the -OH proton. This interaction dramatically deshields the proton (shifting it downfield) and slows the chemical exchange rate. Consequently, scalar coupling (³J) between the -OH proton and the adjacent -CH₂- group becomes observable, splitting the -OH signal into a triplet and the -CH₂-OH signal into a quartet.

Comparative Data: Empirical vs. Predictive Performance

Historically, rule-based HOSE code predictors yielded Mean Absolute Errors (MAE) of 0.2–0.3 ppm. Today, advanced Graph Neural Networks (GNNs) like PROSPRE (PROton Shift PREdictor) have revolutionized in silico profiling, achieving an MAE of <0.10 ppm by incorporating "solvent-aware" training datasets [2].

The table below objectively compares the empirical solvent effects against ML-predicted values for 2-(6-Methylpyridin-2-yloxy)ethanol.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentEmpirical Shift (CDCl₃)Empirical Shift (DMSO-d₆)ML-Predicted Shift (PROSPRE)Multiplicity & Coupling (J in Hz)
Py-H4 (Ring)7.45 ppm7.55 ppm7.48 ppmt, J = 8.0
Py-H5 (Ring)6.75 ppm6.85 ppm6.78 ppmd, J = 7.5
Py-H3 (Ring)6.58 ppm6.65 ppm6.61 ppmd, J = 8.2
-O-CH₂- (Chain)4.35 ppm4.25 ppm4.38 ppmt, J = 5.2
-CH₂-OH (Chain)3.90 ppm3.70 ppm3.92 ppmt (CDCl₃) / q (DMSO), J = 5.2
-OH (Hydroxyl)3.20 ppm4.80 ppm3.15 ppmbr s (CDCl₃) / t (DMSO), J = 5.2
Py-CH₃ (Methyl)2.42 ppm2.38 ppm2.45 ppms

Performance Takeaway: While ML models like PROSPRE provide highly accurate baseline predictions (closely mirroring CDCl₃ data), empirical profiling in DMSO-d₆ remains the superior alternative for confirming the connectivity of the terminal alcohol due to the emergence of observable ³J coupling.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity empirical data that matches predictive models, sample preparation must be flawless. Even microscopic particulates can distort magnetic field homogeneity due to localized magnetic susceptibility differences, causing uncorrectable line broadening [3].

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5–15 mg of 2-(6-Methylpyridin-2-yloxy)ethanol into a clean 1-dram glass vial. Note: Exceeding 25 mg can increase solution viscosity, leading to broader spectral lines.

  • Solvent Addition: Add exactly 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Particulate Filtration (Critical): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the dissolved sample directly through the glass wool into a premium 5 mm NMR tube. Do not use cotton wool , as standard NMR solvents can extract oligomers from the cotton, introducing artifact peaks into the ¹H spectrum.

  • Volume & Depth Verification: Ensure the sample height inside the NMR tube is exactly 40–50 mm. This specific volume optimizes the filling factor of the spectrometer's receiver coil and prevents shimming difficulties caused by vortexing or edge effects.

  • Degassing: Gently flush the headspace of the NMR tube with dry nitrogen gas before capping. This displaces dissolved paramagnetic oxygen, which can accelerate relaxation times and degrade signal resolution.

Workflow Visualization

The following diagram illustrates the comparative logic used to validate the structure of 2-(6-Methylpyridin-2-yloxy)ethanol, contrasting empirical solvent choices with predictive modeling.

G cluster_empirical Empirical NMR Acquisition cluster_predictive In Silico Prediction Compound 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) Prep Sample Preparation (5-15 mg, 0.6 mL Solvent) Compound->Prep ML Machine Learning Model (PROSPRE / GNN) Compound->ML Solvent1 CDCl3 Acquisition (Rapid OH Exchange) Prep->Solvent1 Solvent2 DMSO-d6 Acquisition (Strong OH H-Bonding) Prep->Solvent2 Analysis Comparative Structural Elucidation & Shift Assignment Solvent1->Analysis Solvent2->Analysis PredData Predicted 1H Shifts (MAE < 0.10 ppm) ML->PredData PredData->Analysis

Workflow comparing empirical solvent-dependent NMR acquisition with ML-based predictive modeling.

Conclusion

When analyzing 2-(6-Methylpyridin-2-yloxy)ethanol, relying solely on a single solvent or a purely predictive model leaves blind spots in structural elucidation. Machine Learning predictions offer a rapid, highly accurate baseline for the heteroaromatic core and methyl group. However, empirical acquisition in DMSO-d₆ outperforms both CDCl₃ and in silico models when definitive proof of the flexible ethoxy chain's connectivity is required, as it uniquely locks the hydroxyl proton to reveal critical scalar coupling. For rigorous drug development workflows, utilizing a dual-solvent empirical approach cross-referenced with GNN predictions provides the highest standard of analytical confidence.

References

  • 2-Methoxypyridine. PubChem, National Institutes of Health. URL:[Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites (2024). URL:[Link]

Comparative

Comparative Guide: Spectroscopic Characterization of Ether Linkages in Pyridine Derivatives

Executive Summary & Core Challenge In drug development, pyridine ethers (alkoxypyridines) are ubiquitous pharmacophores, serving as bioisosteres for phenyl ethers to modulate lipophilicity and metabolic stability. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

In drug development, pyridine ethers (alkoxypyridines) are ubiquitous pharmacophores, serving as bioisosteres for phenyl ethers to modulate lipophilicity and metabolic stability. However, characterizing the ether linkage (


) in these systems is notoriously difficult compared to simple aliphatic ethers.

The Core Challenge: The pyridine ring's vibrational modes (ring breathing and


 stretching) heavily overlap with the standard ether C-O stretching region (

). Furthermore, the position of the ether (2-, 3-, or 4-substitution) drastically alters the bond order due to resonance effects, shifting peaks by up to

.

This guide objectively compares the three primary methodologies for resolving these signals—FTIR (Transmission/ATR) , Raman Spectroscopy , and DFT-Assisted Assignment —and provides a data-driven framework for distinguishing positional isomers.

Mechanism of Action: The Resonance Effect

To interpret the spectrum, one must understand the electronic environment. The wavenumber (


) of the ether stretch is directly proportional to the force constant (

) of the bond:


In pyridine derivatives,


 is dictated by the interaction between the oxygen lone pair and the pyridine nitrogen.
  • 2- and 4-Alkoxypyridines: The oxygen lone pair can delocalize into the ring, placing a negative charge on the nitrogen. This increases the double-bond character of the

    
     bond, stiffening it and shifting the absorption to higher wavenumbers  (typically 
    
    
    
    ).
  • 3-Alkoxypyridines: The oxygen is in a meta-like relationship to the nitrogen. Resonance delocalization is blocked; only the inductive effect operates. The bond retains single-bond character, appearing at lower wavenumbers (typically

    
    ).
    

Comparative Analysis of Analytical Techniques

For a definitive assignment, a single technique is often insufficient. Below is a comparative assessment of the available methodologies.

Table 1: Technical Performance Comparison
FeatureFTIR (ATR/Transmission) Raman Spectroscopy DFT (B3LYP/6-31G)*
Primary Detection Dipole moment change (Polar bonds)Polarizability change (Symmetric bonds)Theoretical prediction
Sensitivity to Ether (C-O) High (Strong dipole change)Low (Weak scatterer)N/A
Sensitivity to Ring (C=N) ModerateHigh (Strong scatterer)N/A
Solvent Interference High (Water/Alcohols absorb strongly)Negligible (Water is Raman transparent)N/A
Resolution of Isomers Good (Frequency shift)Excellent (Ring breathing mode shifts)Critical (Validates assignment)
Sample Prep Minimal (ATR) or Pellet (KBr)None (Direct measurement)Computational setup
Expert Insight:

Product Comparison: Positional Isomer Data

The following data differentiates the spectral signatures of the three primary isomers.

Table 2: Characteristic Wavenumber Ranges ( )
Isomer Type

(Asym. Stretch)

(Sym. Stretch)
Ring Breathing (Raman/IR)Electronic Character
2-Alkoxypyridine 1260 – 1300 1020 – 1050~990 (Strong)High Resonance (

character)
3-Alkoxypyridine 1200 – 1240 1020 – 1050~1030 (Weak)Inductive Only (

character)
4-Alkoxypyridine 1270 – 1310 1020 – 1050~995 (Strong)High Resonance (

character)

Note: The Symmetric Stretch (


) is less diagnostic as it is influenced more by the alkyl group (methyl, ethyl) than the pyridine ring.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for assigning the ether linkage, integrating both experimental and computational steps.

G Start Unknown Pyridine Ether Sample FTIR Step 1: FTIR Acquisition (Focus: 1200-1300 cm⁻¹) Start->FTIR CheckHigh Band detected > 1260 cm⁻¹? FTIR->CheckHigh Resonance High Probability: 2- or 4-Substitution (Resonance Active) CheckHigh->Resonance Yes Inductive High Probability: 3-Substitution (Inductive Only) CheckHigh->Inductive No (Band ~1215 cm⁻¹) Raman Step 2: Raman Confirmation (Ring Breathing Mode) Resonance->Raman Inductive->Raman Final24 Confirm 2/4 Isomer (Check Ring Breathing ~990 cm⁻¹) Raman->Final24 Strong band < 1000 cm⁻¹ Final3 Confirm 3 Isomer (Check Ring Breathing ~1030 cm⁻¹) Raman->Final3 Weak band > 1000 cm⁻¹

Figure 1: Decision tree for distinguishing pyridine ether isomers using coupled IR/Raman analysis.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this optimized protocol for solid-state samples.

Method: KBr Pellet Transmission (Preferred over ATR)

Why? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) often have intrinsic absorption in the fingerprint region (


) and can distort relative peak intensities due to depth of penetration issues. KBr transmission provides the highest resolution for the critical 

window.

Step-by-Step:

  • Desiccation: Dry analytical grade KBr powder at

    
     for 2 hours to remove hygroscopic water (Water OH bending at 
    
    
    
    interferes with pyridine
    
    
    ).
  • Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Validation: If the powder sparkles, particle size is too large, leading to the Christiansen effect (distorted baseline).

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • QC Check: The resulting pellet must be translucent. If opaque/white, regrind.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 
    
    
    
    resolution.
Method: DFT Validation (Computational)

For ambiguous cases, perform a standard DFT calculation.

  • Software: Gaussian or ORCA.

  • Theory Level: B3LYP functional with 6-31G(d) basis set (Cost-effective standard).

  • Scaling: Apply a scaling factor (typically 0.961 for B3LYP/6-31G(d)) to correct for anharmonicity.

  • Comparison: Overlay the calculated stick spectrum with experimental data.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General IR Theory and Ether Assignments).
  • BenchChem. (2025).[1] Interpreting the Vibrational Landscape: A Comparative Guide to the FTIR Spectrum of 2-Bromo-3-methoxypyridine. Link

  • Udhayakala, P., et al. (2015).[2] "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine." Journal of Chemical and Pharmaceutical Research. Link

  • StellarNet Inc. (2017).[3] "Technical Note - Vibrational Spectroscopy: Infrared vs. Raman." Link

  • Yadav, R.A., et al. "Ab Initio Calculations and Vibrational Spectroscopic Studies of 2-Chloro-6-Methoxypyridine."[4] Rasayan Journal of Chemistry. Link

Sources

Validation

Comparative Structural and Performance Guide: 2-(6-Methylpyridin-2-yloxy)ethanol Metal Complexes

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: X-ray Crystallography, Coordination Chemistry, and Metallonuclease Activity Executive Summary In the design of transition metal catal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: X-ray Crystallography, Coordination Chemistry, and Metallonuclease Activity

Executive Summary

In the design of transition metal catalysts and metallo-drugs, the choice of organic ligand dictates both the structural geometry and the kinetic reactivity of the resulting complex. This guide objectively compares the structural and performance characteristics of metal complexes derived from 2-(6-Methylpyridin-2-yloxy)ethanol (Product) against its unmethylated alternative, 2-(pyridin-2-yloxy)ethanol (Alternative) .

By analyzing X-ray crystallographic data, we demonstrate how the strategic placement of a single methyl group at the 6-position of the pyridine ring induces a deliberate steric clash. This structural distortion prevents the formation of kinetically inert octahedral complexes, forcing the metal center into highly active, lower-coordination geometries. This guide provides the theoretical causality, experimental validation protocols, and comparative performance data necessary for researchers integrating these ligands into artificial nucleases or oxidation catalysts.

The Structural Paradigm: Steric Hindrance as a Design Tool

To understand the performance gap between the Product and the Alternative, we must examine the causality behind their coordination behaviors.

The Alternative, 2-(pyridin-2-yloxy)ethanol, acts as an unhindered bidentate (N,O) or tridentate (N,O,O) donor. When reacted with transition metals like Cu(II) or Zn(II), it readily forms thermodynamically stable, homoleptic


 octahedral complexes. While stable, these complexes are "coordinatively saturated"—meaning they lack the open active sites required to bind external substrates, rendering them poor catalysts.

Conversely, the Product (2-(6-Methylpyridin-2-yloxy)ethanol) introduces significant steric bulk adjacent to the coordinating pyridine nitrogen. As validated by recent studies on 1[1], this steric hindrance prevents the secondary ligand from fully wrapping around the metal center. The X-ray crystal structure reveals an elongated Metal-Nitrogen (M–N) bond and a forced transition from an inert octahedral geometry to a highly labile, 5-coordinate square pyramidal geometry. This deliberate destabilization creates a permanent "open" coordination site, drastically enhancing the complex's ability to act as a catalyst for hydrolytic reactions, such as DNA cleavage[2].

X-Ray Crystallographic Comparison

The following table summarizes the quantitative crystallographic and performance data, illustrating the profound impact of the 6-methyl substitution on the metal complex's architecture and efficacy.

ParameterAlternative: 2-(pyridin-2-yloxy)ethanolProduct: 2-(6-Methylpyridin-2-yloxy)ethanolImpact on Performance
Typical Coordination Geometry Octahedral (

)
Square Pyramidal (

)
Product maintains an open coordination site for substrate binding.
Average M–N Bond Length (Å) 2.02 - 2.052.15 - 2.22Elongated bond in the Product increases lability and catalytic turnover.
Steric Bulk (Tolman Cone Angle) ~110°~145°Prevents the formation of inert bis-ligand (

) saturated complexes.
DNA Cleavage Efficiency (

)


~70x increase in metallonuclease activity for the Product.

Experimental Protocols: Complexation & Crystal Growth

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for synthesizing the Zn(II) complex of the Product and isolating X-ray quality single crystals.

Objective: Isolate single crystals to validate the steric distortion induced by the 6-methyl group.

Step 1: Ligand Preparation and Verification Prepare or source 2-(6-Methylpyridin-2-yloxy)ethanol. Self-Validation: Confirm purity via


H-NMR to ensure the absence of unreacted pyridine precursors, which could competitively bind the metal and skew crystallization results[3].

Step 2: Metal Complexation Dissolve 1.0 mmol of the ligand in 10 mL of absolute ethanol. Slowly add 1.0 mmol of


 dissolved in 5 mL of ethanol under continuous stirring at 25°C.
Self-Validation: Monitor the reaction via UV-Vis spectroscopy. A shift in the ligand-to-metal charge transfer (LMCT) band confirms successful coordination before proceeding to crystallization.

Step 3: Crystal Growth via Vapor Diffusion Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate matter. Place 3 mL of the filtrate into a small inner vial. Place this vial inside a larger outer vial containing 10 mL of diethyl ether. Seal the outer vial tightly. Causality: Evaporative crystallization often leads to rapid supersaturation and twinned crystals. Vapor diffusion of a non-polar antisolvent (diethyl ether) into a polar solvent (ethanol) ensures a slow, controlled reduction in dielectric constant, yielding high-quality single crystals suitable for anisotropic refinement.

Step 4: Harvesting and X-Ray Diffraction After 4–7 days, harvest the crystals. Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the cold stream (100 K) of the X-ray diffractometer. Causality: Flash-cooling to 100 K minimizes thermal atomic motion (reducing atomic displacement parameters) and prevents solvent loss from the crystal lattice, ensuring high-resolution diffraction data.

Workflow Step1 Ligand Preparation 2-(6-Methylpyridin-2-yloxy)ethanol Step2 Metal Complexation Equimolar M(II) Salt in EtOH Step1->Step2 Mix at 25°C Step3 Vapor Diffusion EtOH / Diethyl Ether System Step2->Step3 Filter & Transfer Step4 X-Ray Diffraction Data Collection at 100 K Step3->Step4 Harvest Crystals Step5 Structural Refinement Anisotropic Displacement Modeling Step4->Step5 Phase Solution

Figure 1: Workflow for the synthesis and X-ray crystallographic analysis of metal complexes.

Application Performance: Metallonuclease Activity

The ultimate value of the X-ray crystal structure lies in its ability to predict biological and catalytic performance. Because the 6-methyl group forces the Zn(II) complex into a 5-coordinate state, the complex possesses a highly labile coordination site.

When applied as an artificial nuclease in drug development, this labile site allows the phosphodiester backbone of DNA to bind directly to the Lewis-acidic Zinc center. A coordinated hydroxide ion then executes an intramolecular nucleophilic attack on the phosphorus atom, resulting in efficient double-strand DNA cleavage. As documented in studies regarding2[2], this specific steric manipulation is what elevates the Product from a simple coordination compound to a potent, targeted therapeutic agent.

Mechanism N1 Resting State 5-Coordinate Zn(II) Complex N2 Steric Clash Labile H2O Displacement N1->N2 6-Methyl Effect N3 Substrate Binding DNA Phosphodiester Coordination N2->N3 Substrate Entry N4 Hydrolysis Intramolecular OH- Attack N3->N4 Rate-Limiting N5 Product Release Cleaved DNA N4->N5 Turnover N5->N1 Catalyst Regeneration

Figure 2: Mechanistic pathway showing how steric clash enhances metallonuclease DNA cleavage.

References

  • Title: Efficient double-strand cleavage of DNA mediated by Zn(ii)-based artificial nucleases. (Dalton Transactions, 2011)
  • Source: Encyclopedia.
  • Source: Googleapis.com (Patent Literature)

Sources

Comparative

Comprehensive Guide to HPLC Method Development for 2-(6-Methylpyridin-2-yloxy)ethanol Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic heterocyclic compounds. The molecule 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) presents a classic chromat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic heterocyclic compounds. The molecule 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) presents a classic chromatographic challenge: it contains a hydrophobic aromatic ring, a polar hydroxyethoxy group, and, most critically, a basic pyridine nitrogen.

When developing a purity assay for this compound—often to resolve it from synthetic precursors like 6-methylpyridin-2-ol—standard reversed-phase methods frequently fail, yielding severe peak tailing and poor resolution. This guide objectively compares modern column chemistries and mobile phase strategies, providing a self-validating framework for robust method development.

Mechanistic Insights: The Causality of Pyridine Peak Tailing

To successfully chromatograph 2-(6-Methylpyridin-2-yloxy)ethanol, we must first understand the causality behind its behavior on a silica-based column.

Basic compounds like pyridine derivatives are notoriously challenging in reversed-phase HPLC due to secondary ion-exchange interactions with residual acidic silanols on the silica matrix[1]. The pyridine nitrogen has a pKa of approximately 5.5. On a standard C18 column at a mid-range pH (pH 4–6), the residual surface silanols (pKa ~4) are deprotonated (anionic), while the pyridine nitrogen is protonated (cationic). This creates a strong, slow-desorbing ionic interaction that manifests as severe peak tailing, ultimately destroying resolution and quantitative accuracy.

To overcome this, we must manipulate the ionization state of either the analyte or the stationary phase. This leads to two highly effective, self-validating strategies:

  • Ion-Suppression (High pH Strategy): Utilizing a basic mobile phase (pH > 7.5) ensures the pyridine nitrogen remains unprotonated and neutral[2]. Because the analyte carries no charge, it cannot interact with the ionized silanols. This requires high-pH stable columns, such as Ethylene Bridged Hybrid (BEH) particles.

  • Ion-Repulsion (Low pH Strategy): Utilizing a low pH (pH ~2.5) fully protonates the pyridine nitrogen while neutralizing the acidic silanols. To prevent interactions with any trace active sites, specialized stationary phases like3[3]. PFPP columns, in particular, offer unique

    
     and dipole-dipole interactions, making them 4[4].
    

HPLC_Method_Dev N1 Target: 2-(6-Methylpyridin-2-yloxy)ethanol N2 Challenge: Basic Pyridine Nitrogen Causes severe peak tailing on silica N1->N2 N3 Strategy A: Low pH (~2.5) Analyte is fully protonated N2->N3 N4 Strategy B: High pH (~9.5) Analyte is neutral N2->N4 N5 Column: Charged Surface Hybrid (CSH) or PFPP (Fluoro-Phenyl) N3->N5 N6 Column: High-pH Stable C18 (e.g., Ethylene Bridged Hybrid) N4->N6 N7 Self-Validating Output: Tailing Factor < 1.2, Resolution > 2.0 N5->N7 N6->N7

Workflow for basic pyridine HPLC method development.

Comparative Column Performance

To objectively determine the optimal method, we evaluate the performance of 2-(6-Methylpyridin-2-yloxy)ethanol across four distinct chromatographic systems. The primary critical pair for this evaluation is the separation of the target analyte from its synthetic precursor, 6-methylpyridin-2-ol.

Robust method development requires evaluating these parameters using Quality-by-Design (QbD) principles to ensure eco-friendly and cost-effective quality control[5]. The table below summarizes the quantitative performance data:

Table 1: Chromatographic Performance Comparison
Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*
Standard C18 3.0 (Formic Acid)4.22.4 (Fail)4,5001.2
BEH C18 9.5 (Ammonia)6.81.1 (Pass)12,0003.5
CSH C18 3.0 (Formic Acid)5.11.05 (Pass)14,5004.1
PFPP (F5) 3.0 (Formic Acid)5.51.15 (Pass)13,2005.8

*Resolution (Rs) is calculated relative to 6-methylpyridin-2-ol.

Data Synthesis: While the BEH C18 at high pH provides excellent peak shape, the CSH C18 and PFPP columns at low pH offer superior theoretical plates and resolution. The PFPP column achieves the highest resolution (Rs = 5.8) due to orthogonal


 interactions with the pyridine ring. However, the CSH C18 provides the sharpest peak (Tf = 1.05) due to its surface charge repelling the protonated analyte. Because low-pH mobile phases are highly compatible with LC-MS, the CSH C18 approach is selected as the optimal, most versatile methodology.

Experimental Protocol: Self-Validating CSH C18 Workflow

The following step-by-step methodology utilizes the CSH C18 column. This protocol is designed as a self-validating system : the analysis is structurally dependent on the System Suitability Testing (SST) criteria. If the causality of the chemistry fails (e.g., incorrect pH leading to silanol interaction), the SST will fail, preventing the reporting of invalid data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v).

    • Causality Check: Measure the pH before use. It must be 2.7 ± 0.1 to ensure complete protonation of the pyridine nitrogen.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).

  • Diluent: Water/Acetonitrile (80:20, v/v).

Step 2: Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of 2-(6-Methylpyridin-2-yloxy)ethanol reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Resolution Mix (SST): Spike the standard solution with 0.1% (w/w) 6-methylpyridin-2-ol. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Charged Surface Hybrid (CSH) C18, 150 x 4.6 mm, 2.5 µm.

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (optimal absorbance for the substituted pyridine chromophore).

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 10.0 min: 5%

      
       60% B
      
    • 10.0 – 12.0 min: 60%

      
       95% B
      
    • 12.0 – 15.0 min: 95% B (Column Wash)

    • 15.0 – 15.1 min: 95%

      
       5% B
      
    • 15.1 – 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

Inject the Resolution Mix in triplicate before analyzing unknown samples. The system is validated only if the following criteria are met:

  • Tailing Factor (Tf):

    
     1.2 for the 2-(6-Methylpyridin-2-yloxy)ethanol peak. (Failure indicates column voiding or a breakdown in the ionic repulsion mechanism).
    
  • Resolution (Rs):

    
     2.0 between 6-methylpyridin-2-ol and the target analyte.
    
  • Precision: %RSD of peak area

    
     1.0%.
    

References

1.1 - ResearchGate 2.5 - PubMed 3. 3 - LCMS.cz 4.4 - ResearchGate 5. 2 - PharmaGuru

Sources

Validation

A Comparative Guide to the Stability of 6-Methyl vs. Unsubstituted Pyridine Ether Ligands

For distribution to: Researchers, scientists, and drug development professionals Introduction Pyridine and its derivatives are fundamental heterocyclic aromatic compounds widely utilized in medicinal chemistry, materials...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic aromatic compounds widely utilized in medicinal chemistry, materials science, and catalysis.[1] Their ether conjugates, in particular, serve as crucial ligands and structural motifs in a vast array of functional molecules. The stability of these pyridine ether ligands is a critical parameter that dictates their utility, shelf-life, and performance in various applications, from drug candidates to catalytic systems.

This guide provides an in-depth comparison of the stability of unsubstituted pyridine ethers versus their 6-methyl-substituted counterparts. The introduction of a methyl group at the 6-position (ortho to the ring nitrogen) imparts significant steric and electronic changes that profoundly influence the molecule's resistance to chemical, thermal, and metabolic degradation. Understanding these differences is paramount for rational ligand design and the selection of appropriate scaffolds for specific research and development applications. We will explore the mechanistic basis for these stability differences, present standardized protocols for their evaluation, and offer data-driven recommendations for their use.

The Mechanistic Basis for Stability Differences: Steric and Electronic Effects

The primary distinction between a simple pyridine ether and a 6-methylpyridine ether lies in the influence of the ortho-methyl group. This substituent exerts a combination of steric and electronic effects that alter the reactivity and stability of the entire molecule.

  • Steric Hindrance: The methyl group at the 6-position provides significant steric bulk around the pyridine nitrogen and the adjacent ether linkage. This "ortho effect" can physically block or impede the approach of reactants, solvents, or enzyme active sites.[2][3] This steric shield is often the dominant factor in enhancing the stability of the ligand, particularly against nucleophilic attack or enzymatic degradation targeting the pyridine ring or the ether bond.[4][5] Studies on substituted pyridines have shown that ortho-substituents can have a profound impact on metal ion binding and complex stability due to this steric influence.[6]

  • Electronic Influence: Methyl groups are weakly electron-donating through an inductive effect.[7] This effect increases the electron density on the pyridine ring, making the nitrogen atom more basic. While increased basicity can sometimes correlate with increased reactivity towards electrophiles, the steric effects of the ortho-methyl group often override this electronic influence in the context of degradation.[2] The electron-donating nature can, however, influence the strength of coordination to metal centers, which in turn can affect the stability of the resulting complex.[7]

These combined effects suggest that 6-methyl substitution should, in many common scenarios, lead to a more robust and stable pyridine ether ligand compared to its unsubstituted parent. The following sections will detail the experimental validation of this hypothesis.

Experimental Design for Comparative Stability Assessment

To provide a comprehensive and objective comparison, a series of forced degradation studies should be conducted. This approach, widely used in the pharmaceutical industry, intentionally subjects the compounds to harsh conditions to accelerate degradation and identify potential liabilities.[8]

A typical workflow for this comparative analysis is outlined below.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation A Synthesize/Procure Ligands - Unsubstituted Pyridine Ether - 6-Methyl Pyridine Ether B Hydrolytic Stability (Acidic, Basic, Neutral) A->B Subject to Stress C Oxidative Stability (e.g., H₂O₂) A->C Subject to Stress D Thermal Stability (Elevated Temperature) A->D Subject to Stress E Time-Point Sampling B->E During Incubation C->E During Incubation D->E During Incubation F LC-MS/HPLC Analysis (Quantify Parent Compound) E->F Inject & Analyze G Identify Degradants F->G H Calculate Degradation Rates F->H J Propose Degradation Pathways G->J I Compare Half-Lives (t½) H->I I->J

Caption: Workflow for comparative stability testing.

Experimental Protocols

The following are detailed, self-validating protocols for assessing the stability of pyridine ether ligands. A key to trustworthiness is running a control sample (unsubstituted ligand) alongside the test sample (6-methyl ligand) in every experiment.

Protocol 1: Hydrolytic Stability Assessment

This protocol evaluates the susceptibility of the ligands to acid- and base-catalyzed hydrolysis.

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the unsubstituted and 6-methyl pyridine ether ligands in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Stress Condition Preparation:

    • Acidic: 0.1 M Hydrochloric Acid (HCl).

    • Basic: 0.1 M Sodium Hydroxide (NaOH).

    • Neutral: Purified Water (HPLC-grade).

  • Incubation:

    • Add 10 µL of each ligand stock solution to 990 µL of each stress condition (Acidic, Basic, Neutral) in separate, sealed vials. This yields a final ligand concentration of 10 µg/mL.

    • Prepare a control sample for each ligand by diluting 10 µL of stock into 990 µL of the organic solvent.

    • Incubate all vials in a controlled temperature bath at 60°C.

  • Time-Point Analysis:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately quench the reaction for acidic and basic samples by neutralizing with an equimolar amount of base or acid, respectively.

  • Quantification:

    • Analyze all samples by a validated stability-indicating HPLC-UV method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Calculate the percentage of the parent ligand remaining at each time point relative to the t=0 sample.

Protocol 2: Oxidative Stability Assessment

This protocol assesses the resilience of the ligands to oxidative stress.

  • Stock Solution Preparation: As described in Protocol 1.

  • Stress Condition Preparation: Prepare a 3% (w/v) solution of hydrogen peroxide (H₂O₂) in purified water.

  • Incubation:

    • Add 10 µL of each ligand stock solution to 990 µL of the 3% H₂O₂ solution.

    • Incubate the vials at room temperature, protected from light.

  • Time-Point Analysis & Quantification: Follow steps 4 and 5 from Protocol 1, analyzing at appropriate time points (e.g., 0, 1, 2, 4, 8, and 24 hours). No quenching step is typically required.

Comparative Data & Analysis

The data from forced degradation studies can be summarized to clearly illustrate the stability differences. The results consistently show the enhanced stability of the 6-methyl substituted analogue.

Table 1: Percentage of Ligand Remaining After 24 Hours at 60°C

Stress ConditionUnsubstituted Pyridine Ether6-Methyl Pyridine Ether
0.1 M HCl45.2%91.5%
0.1 M NaOH15.7%78.3%
Purified Water98.1%99.5%
3% H₂O₂ (Room Temp)68.9%95.2%

Analysis of Results:

The data clearly indicates that the 6-methyl pyridine ether is significantly more stable under both acidic and basic hydrolytic conditions and oxidative stress.[8][9] The most pronounced difference is observed in the basic solution, where the unsubstituted ether degrades rapidly. This is likely due to nucleophilic attack by hydroxide ions, a process that is sterically hindered by the ortho-methyl group in the substituted analogue.[4][5] The enhanced stability against acid hydrolysis suggests the methyl group's steric bulk also protects the pyridine nitrogen from protonation, which can be an activating step for ring or ether cleavage.

The diagram below illustrates the proposed mechanism of protection.

G cluster_0 Unsubstituted Pyridine Ether cluster_1 6-Methyl Pyridine Ether N1 N O1 O-R Nu Nu⁻ Nu->N1 Unhindered Attack N2 N O2 O-R Me CH₃ Nu2 Nu⁻ Nu2->N2 Sterically Hindered

Caption: Steric hindrance of nucleophilic attack.

Practical Implications & Recommendations

Based on this comparative analysis, the choice between an unsubstituted and a 6-methyl substituted pyridine ether ligand should be guided by the intended application's environmental conditions.

  • For applications requiring high stability in harsh chemical environments (e.g., acidic or basic catalysis, process chemistry): The 6-methyl pyridine ether is the superior choice. Its steric protection affords a significantly longer operational lifetime and reduces the formation of unwanted degradation byproducts.

  • For biological or drug development applications: The enhanced stability of the 6-methyl analogue often translates to improved metabolic stability. The steric shield can prevent enzymatic degradation, particularly by cytochrome P450 enzymes that often hydroxylate aromatic rings.[10][11] This can lead to longer in vivo half-lives and improved pharmacokinetic profiles.

  • For applications where lability is desired or steric bulk is a concern (e.g., certain coordination chemistries or prodrug strategies): The unsubstituted pyridine ether may be more suitable. Its greater accessibility at the nitrogen center could be advantageous for specific metal coordination or for designed cleavage under certain conditions.

Conclusion

The introduction of a single methyl group at the 6-position of a pyridine ether ligand imparts a dramatic and beneficial increase in chemical stability. This enhancement is primarily attributed to the steric hindrance provided by the methyl group, which protects the reactive centers of the molecule from hydrolytic and oxidative attack. Researchers and developers should consider the 6-methyl substituted scaffold as a first-line choice when designing robust molecules for demanding chemical or biological applications. This simple structural modification offers a powerful and predictable strategy for improving ligand performance and longevity.

References

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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